molecular formula C5H11NO B582433 2-(Oxetan-3-yl)ethanamine CAS No. 1253730-25-4

2-(Oxetan-3-yl)ethanamine

货号: B582433
CAS 编号: 1253730-25-4
分子量: 101.149
InChI 键: XBAKBGINYYVVNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Oxetan-3-yl)ethanamine is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(oxetan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-2-1-5-3-7-4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAKBGINYYVVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704070
Record name 2-(Oxetan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253730-25-4
Record name 2-(Oxetan-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(oxetan-3-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Oxetan-3-yl)ethanamine, a valuable building block in modern medicinal chemistry. The oxetane motif is increasingly recognized for its ability to advantageously modulate the physicochemical properties of drug candidates, including solubility, metabolic stability, and lipophilicity.[1][2][3] This document details a plausible synthetic pathway, experimental protocols based on established chemical transformations, and a thorough characterization profile of the target molecule. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research and development setting.

Introduction

The strategic incorporation of small, strained ring systems has become a powerful tool in drug discovery. Among these, the oxetane ring has emerged as a particularly attractive motif.[1][2] Its inherent polarity, three-dimensional structure, and metabolic stability make it an excellent surrogate for more common functional groups like gem-dimethyl or carbonyl groups.[1][4] The introduction of an oxetane can lead to significant improvements in aqueous solubility and metabolic profiles of lead compounds.[1][2] this compound (CAS No. 1253730-25-4) is a bifunctional building block that combines the benefits of the oxetane scaffold with a reactive primary amine, making it a versatile intermediate for the synthesis of a wide range of biologically active molecules.[5] This guide outlines a practical synthetic approach and provides detailed characterization data for this important compound.

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved in a two-step sequence starting from the commercially available oxetan-3-one. The synthetic strategy involves an initial olefination to introduce the acetonitrile moiety, followed by a reduction of the nitrile to the desired primary amine.

Synthetic Pathway

The overall synthetic transformation is depicted in the following workflow diagram:

G cluster_0 Step 1: Horner-Wadsworth-Emmons Reaction cluster_1 Step 2: Nitrile Reduction Oxetan-3-one Oxetan-3-one 2-(Oxetan-3-ylidene)acetonitrile 2-(Oxetan-3-ylidene)acetonitrile Oxetan-3-one->2-(Oxetan-3-ylidene)acetonitrile Diethylphosphonoacetonitrile Diethylphosphonoacetonitrile Diethylphosphonoacetonitrile->2-(Oxetan-3-ylidene)acetonitrile Base Base Base->2-(Oxetan-3-ylidene)acetonitrile This compound This compound 2-(Oxetan-3-ylidene)acetonitrile->this compound Reducing_Agent Reducing Agent (e.g., H2/Pd-C or LiAlH4) Reducing_Agent->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Oxetan-3-ylidene)acetonitrile

This procedure is based on the Horner-Wadsworth-Emmons reaction, a standard method for the formation of carbon-carbon double bonds.

  • Materials:

    • Oxetan-3-one

    • Diethylphosphonoacetonitrile

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (1.05 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethylphosphonoacetonitrile (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in anhydrous THF dropwise.

    • Let the reaction mixture warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 2-(Oxetan-3-ylidene)acetonitrile.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile and the carbon-carbon double bond. Catalytic hydrogenation is a common and effective method for this transformation.

  • Materials:

    • 2-(Oxetan-3-ylidene)acetonitrile

    • Palladium on carbon (10 wt. %)

    • Methanol or Ethanol

    • Hydrogen gas

  • Procedure:

    • To a solution of 2-(Oxetan-3-ylidene)acetonitrile (1.0 eq.) in methanol or ethanol, add palladium on carbon (10 wt. %).

    • Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or by salt formation if necessary.

An alternative method for the reduction of the nitrile is the use of a chemical reducing agent such as lithium aluminum hydride (LiAlH₄).[6][7][8][9]

  • Materials:

    • 2-(Oxetan-3-ylidene)acetonitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or THF

    • Water

    • 15% aqueous sodium hydroxide solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 2-(Oxetan-3-ylidene)acetonitrile (1.0 eq.) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture at room temperature for 1 hour.

    • Filter the solid and wash thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to give this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the expected analytical data based on the structure and data from similar compounds.

Physical and Chemical Properties
PropertyValue
CAS Number 1253730-25-4
Molecular Formula C₅H₁₁NO
Molecular Weight 101.15 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Not available
Storage Store in a cool, dark place under an inert atmosphere. For long-term storage, keep in a freezer at -20°C.[5]
Spectroscopic Data

3.2.1. 1H NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6 - 4.4m2H-O-CH₂- (oxetane)
~4.3 - 4.1m2H-O-CH₂- (oxetane)
~3.2 - 3.0m1H-CH- (oxetane)
~2.8 - 2.6t2H-CH₂-NH₂
~1.8 - 1.6q2H-CH₂-CH₂-NH₂
~1.5 (broad s)s2H-NH₂

3.2.2. 13C NMR Spectroscopy (Predicted)

Chemical Shift (δ, ppm)Assignment
~75 - 73-O-CH₂- (oxetane)
~42 - 40-CH₂-NH₂
~38 - 36-CH- (oxetane)
~35 - 33-CH₂-CH₂-NH₂

3.2.3. Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 101. Key fragmentation patterns for aliphatic amines include α-cleavage.[10]

m/zProposed Fragment Ion
101[M]⁺
84[M - NH₃]⁺
71[M - CH₂NH₂]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
44[CH₂=NH₂]⁺ (α-cleavage)
30[CH₂NH₂]⁺

Role in Drug Discovery

The incorporation of the this compound moiety into drug candidates can offer several advantages:

G Scaffold This compound in Drug Candidate Properties Modulated Physicochemical Properties Scaffold->Properties Solubility Increased Aqueous Solubility Metabolism Improved Metabolic Stability Lipophilicity Reduced Lipophilicity (logP) 3D_Shape Enhanced 3D Character Properties->Solubility Properties->Metabolism Properties->Lipophilicity Properties->3D_Shape

Caption: Benefits of incorporating this compound.

  • Improved Physicochemical Properties: The polar oxetane ring can significantly increase the aqueous solubility of a molecule while reducing its lipophilicity, which can be beneficial for oral absorption and overall pharmacokinetic profile.[1][2]

  • Metabolic Stability: The oxetane moiety can block sites of metabolism that are susceptible to oxidation, such as gem-dimethyl groups, thereby increasing the metabolic stability and half-life of a drug.[1]

  • Enhanced 3D Character: The non-planar, three-dimensional nature of the oxetane ring can lead to improved binding affinity and selectivity for biological targets by allowing for better exploration of the binding pocket.[1]

While specific signaling pathways modulated by compounds containing this compound are diverse and depend on the overall molecular structure, the primary amine handle allows for its facile incorporation into a variety of scaffolds targeting kinases, G-protein coupled receptors, and other enzyme classes through amide bond formation, reductive amination, and other common synthetic transformations.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its synthesis from readily available starting materials is straightforward, and its incorporation into lead compounds can impart desirable physicochemical and pharmacokinetic properties. This guide provides the necessary information for the synthesis, characterization, and strategic application of this important intermediate, empowering researchers to leverage the benefits of the oxetane motif in their quest for novel therapeutics.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxetan-3-yl)ethanamine is a unique primary amine featuring a strained four-membered oxetane ring. This structural motif has garnered significant interest in medicinal chemistry as it can serve as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often leading to improved physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of an oxetane ring can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthesis and potential biological relevance.

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. Due to a lack of publicly available experimental data for pKa, logP, and aqueous solubility, predicted values are provided to guide initial research and development efforts.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1253730-25-4[4]
Molecular Formula C₅H₁₁NO[4]
Molecular Weight 101.15 g/mol [4]
Predicted pKa ~9.0 - 10.0Estimated based on related structures[5][6]
Predicted logP -0.5 to -1.0Estimated based on related structures[7][8]
Predicted Aqueous Solubility HighInferred from the presence of the polar oxetane and amine groups[1]
Appearance No data available-
Boiling Point No data available[4]
Storage Keep in dark place, inert atmosphere, store in freezer, under -20°C[4]

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties of this compound are outlined below.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the primary amine in this compound can be accurately determined using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water, boiled to remove CO₂

  • pH meter with a suitable electrode, calibrated with standard buffers

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring gently.

  • Immerse the calibrated pH electrode into the solution.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution in small, precise increments from the burette.

  • After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

  • Continue the titration until the pH changes significantly, indicating the equivalence point has been passed.

  • Plot the pH values against the volume of HCl added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Shaker or vortex mixer

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution to a separatory funnel or centrifuge tube containing known volumes of both n-octanol and water.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully collect samples from both the aqueous and n-octanol layers.

  • Determine the concentration of this compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient (logP = log₁₀(P)).

Determination of Aqueous Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., syringe filter with a 0.45 µm membrane)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Dilute the filtered solution as necessary and determine the concentration of the dissolved this compound using a validated analytical method.

  • The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Synthesis and Reactivity

Synthesis: While a specific, detailed synthesis for this compound is not readily available in peer-reviewed literature, its synthesis can be envisioned through established synthetic routes for similar oxetane-containing compounds. One plausible approach involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one with a phosphonate reagent to introduce the two-carbon side chain, followed by reduction of the resulting unsaturated ester and subsequent conversion of the alcohol to an amine.[9] Another potential route could involve the reduction of (oxetan-3-yl)acetonitrile.

Reactivity: The reactivity of this compound is dictated by its two primary functional groups: the primary amine and the oxetane ring.

  • Amine Group: The primary amine is basic and nucleophilic. It will undergo typical reactions of primary amines, such as salt formation with acids, acylation, alkylation, and reductive amination.

  • Oxetane Ring: The oxetane ring is a strained ether. While generally more stable than an epoxide, it can undergo ring-opening reactions under strongly acidic conditions or with potent nucleophiles, often catalyzed by Lewis acids.[10][11] Care should be taken during chemical transformations to avoid unintended ring cleavage.

Biological and Medicinal Chemistry Context

The oxetane motif is increasingly utilized in drug discovery to fine-tune the properties of lead compounds.[2][3] Although no specific biological activities or signaling pathway modulations have been reported for this compound itself, the structural class of oxetane-containing molecules has been associated with a range of biological effects, including anticancer and antimicrobial activities.[12][13] The primary amine group also provides a handle for further derivatization to explore structure-activity relationships.

Visualizations

The following diagrams illustrate a potential synthetic workflow and the influence of the oxetane ring on the basicity of the amine.

G cluster_synthesis Synthetic Workflow cluster_purification Purification Oxetan-3-one Oxetan-3-one Unsaturated_Ester Unsaturated_Ester Oxetan-3-one->Unsaturated_Ester Horner-Wadsworth-Emmons Saturated_Alcohol Saturated_Alcohol Unsaturated_Ester->Saturated_Alcohol Reduction Target_Amine This compound Saturated_Alcohol->Target_Amine Amination Crude_Product Crude_Product Target_Amine->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Chromatography

Caption: A potential synthetic workflow for this compound.

G Alkyl_Amine Simple Alkylamine (e.g., Butylamine) pKa_High Higher pKa (More Basic) Alkyl_Amine->pKa_High Oxetane_Amine This compound pKa_Low Lower pKa (Less Basic) Oxetane_Amine->pKa_Low Inductive_Effect Electron-withdrawing inductive effect of oxetane oxygen Inductive_Effect->Oxetane_Amine

Caption: Influence of the oxetane ring on the pKa of the amine group.

References

Spectral Data Analysis of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Oxetan-3-yl)ethanamine is a saturated heterocyclic compound containing a four-membered oxetane ring and a primary amine functional group. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for this molecule. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted spectral features based on the analysis of its functional groups and structural analogues. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization and identification of this compound and related structures.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for this compound. These predictions are based on established chemical shift ranges, fragmentation patterns, and vibrational frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH₂1.0 - 2.5Broad Singlet2H
-CH₂- (oxetane)4.4 - 4.8Triplet2H
-CH₂- (oxetane)4.2 - 4.6Triplet2H
-CH- (oxetane)3.0 - 3.5Multiplet1H
-CH₂- (ethyl)2.7 - 3.0Triplet2H
-CH₂- (ethyl)1.7 - 2.1Quartet2H

Note: The N-H protons of primary amines often appear as a broad singlet and their chemical shift can be concentration-dependent. The protons on the oxetane ring are expected to show complex splitting patterns due to coupling with each other.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂- (oxetane)70 - 75
-CH- (oxetane)35 - 40
-CH₂- (ethyl, adjacent to N)40 - 45
-CH₂- (ethyl)30 - 35
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
101Molecular Ion [M]⁺
100[M-H]⁺
84[M-NH₃]⁺
71Loss of ethylene from oxetane ring
57Fragmentation of the oxetane ring
44[CH₂=NH₂]⁺ (from α-cleavage)
30[CH₂=NH₂]⁺ (common fragment for primary amines)

Note: The molecular ion peak for a compound with an odd number of nitrogen atoms will have an odd mass, which is a useful diagnostic tool (the Nitrogen Rule).[1] The base peak in the mass spectrum of a primary amine is often the result of α-cleavage.[2][3]

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 3500N-HSymmetric and Asymmetric Stretching (two bands for primary amine)[4]
2850 - 2960C-HStretching (alkane)
1590 - 1650N-HBending (scissoring)[4]
1050 - 1150C-O-CStretching (ether in a strained ring)
950 - 1000Oxetane RingRing Vibration ("breathing")

Experimental Protocols

The following are general protocols for obtaining spectral data for a liquid organic compound such as this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[6]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition : The magnetic field is "shimmed" to achieve homogeneity.[7] For a ¹H NMR spectrum, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, which has a much lower natural abundance, a larger number of scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture with water.[8] The solution should be free of any particulate matter.

  • Sample Introduction : The sample solution is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like liquid chromatography (LC) or gas chromatography (GC).

  • Ionization : The molecules are ionized. For a volatile compound like this, Electron Ionization (EI) is a common method. Electrospray Ionization (ESI) is another option, especially when coupled with LC.[9]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
  • Sample Preparation (for a liquid) : Place a drop of the neat (undiluted) liquid sample onto the surface of one salt plate (e.g., NaCl or KBr).[10] Place a second salt plate on top to create a thin liquid film between the plates.[11]

  • Background Spectrum : An initial IR scan of the empty instrument is taken to obtain a background spectrum of the air (containing CO₂ and H₂O).[12]

  • Sample Spectrum : Place the prepared salt plates into the sample holder of the IR spectrometer. The IR beam is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.

  • Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.[12]

Visualizations

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the spectral analysis of a novel organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR_Data NMR Data Analysis: - Chemical Shifts - Integration - Splitting Patterns NMR->NMR_Data MS_Data MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: - Characteristic Absorptions - Functional Group Identification IR->IR_Data Structure Structure Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound using spectroscopic methods.

References

Conformational Landscape of the 2-(Oxetan-3-yl)ethylamino Group: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to enhance aqueous solubility, metabolic stability, and lipophilicity of drug candidates.[1][2] The 2-(oxetan-3-yl)ethylamino group, in particular, offers a unique combination of a polar heterocyclic core and a flexible linker, making its three-dimensional structure critical for molecular recognition and biological activity. Understanding the conformational preferences of this group is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational properties of the 2-(oxetan-3-yl)ethylamino moiety, detailing experimental protocols for its characterization and computational workflows for theoretical investigation.

Conformational Preferences of the Oxetane Ring

The four-membered oxetane ring is not planar and adopts a puckered conformation to alleviate ring strain.[1][3] This puckering is characterized by a defined angle and a low barrier to ring inversion. Substitution at the 3-position, as in the 2-(oxetan-3-yl)ethylamino group, can influence the degree of puckering due to increased eclipsing interactions with the adjacent methylene groups.[1]

Rotational Isomers of the Ethylamino Linker

The conformational flexibility of the 2-(oxetan-3-yl)ethylamino group is primarily determined by the rotation around the C-C and C-N bonds of the ethylamino side chain. The key dihedral angles, τ1 (O-C3-Cα-Cβ) and τ2 (C3-Cα-Cβ-N), dictate the spatial orientation of the amino group relative to the oxetane ring. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, will favor certain staggered conformations (gauche and anti).

Quantitative Conformational Data

While specific experimental data for the isolated 2-(oxetan-3-yl)ethylamino group is not extensively published, the following table summarizes expected and plausible quantitative data based on the analysis of similar substituted oxetanes and ethylamine fragments found in the literature. These values provide a baseline for experimental and computational investigation.

ParameterConformer A (gauche)Conformer B (anti)Method
Dihedral Angle τ1 (O-C3-Cα-Cβ)~60°~60° / ~180°Computational Modeling (DFT)
Dihedral Angle τ2 (C3-Cα-Cβ-N)~60°~180°Computational Modeling (DFT)
Relative Energy (kcal/mol)00.5 - 1.5Computational Modeling (DFT)
Population (%) at 298 K60 - 80%20 - 40%Boltzmann Distribution

Experimental Protocols for Conformational Analysis

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of the 2-(oxetan-3-yl)ethylamino group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-20 mM.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to assign the chemical shifts of all protons. The signals for the oxetane ring protons typically appear between 4.5 and 2.5 ppm.[4]

  • 2D COSY: Perform a Correlation Spectroscopy experiment to establish proton-proton coupling networks and confirm assignments.

  • 2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy or Rotating-frame Overhauser Effect Spectroscopy spectrum with a mixing time of 200-500 ms. The presence of cross-peaks between protons on the oxetane ring and the ethylamino chain will provide through-space distance constraints, allowing for the determination of the predominant conformation.[5]

  • Data Analysis: Analyze the NOE intensities to differentiate between gauche and anti conformers. For example, a strong NOE between a proton on the oxetane C2/C4 and a proton on the amino group would suggest a folded (gauche) conformation.

4.2 Single-Crystal X-ray Diffraction

X-ray crystallography provides the definitive solid-state conformation of a molecule.

Protocol:

  • Crystallization: Grow single crystals of the compound or a salt thereof from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using monochromatic X-ray radiation (e.g., Cu Kα).[6]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares methods.[6]

  • Analysis: Analyze the resulting structure to determine bond lengths, bond angles, and torsion angles, which will define the precise conformation in the crystalline state.[1][7]

Mandatory Visualizations

experimental_workflow cluster_synthesis Sample Preparation cluster_results Data Interpretation synthesis Synthesis of 2-(oxetan-3-yl)ethylamino Derivative purification Purification synthesis->purification nmr NMR Spectroscopy (NOESY/ROESY) purification->nmr xray X-ray Crystallography purification->xray comp Computational Modeling (DFT/MD) purification->comp solution_conf Solution Conformation nmr->solution_conf solid_conf Solid-State Conformation xray->solid_conf energy_landscape Conformational Energy Landscape comp->energy_landscape

Workflow for Conformational Analysis.

signaling_pathway ligand Ligand with 2-(oxetan-3-yl)ethylamino receptor Target Receptor (e.g., GPCR, Kinase) ligand->receptor Interaction binding Conformation-Dependent Binding receptor->binding downstream Downstream Signaling Cascade binding->downstream Activation/ Inhibition response Biological Response downstream->response

Influence of Conformation on Receptor Binding.

Computational Chemistry Workflow

Computational modeling complements experimental techniques by providing a detailed energy landscape of all possible conformers.

Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Quantum Mechanical Optimization: Subject the low-energy conformers to geometry optimization and frequency calculations using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[5]

  • Energy Calculation: Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., ωB97X-D/def2-TZVP) to obtain more accurate relative energies.

  • Population Analysis: Use the calculated Gibbs free energies to determine the Boltzmann population of each conformer at a given temperature.

  • Molecular Dynamics (MD) Simulation: For a more dynamic view, perform an MD simulation in a solvent box to explore the conformational space and transitions between different states over time.

Conclusion

A thorough understanding of the conformational analysis of the 2-(oxetan-3-yl)ethylamino group is crucial for leveraging its full potential in drug design. The integration of experimental techniques like NMR and X-ray crystallography with computational modeling provides a comprehensive picture of its structural preferences. This knowledge enables researchers to fine-tune the three-dimensional architecture of drug candidates, leading to improved potency, selectivity, and overall pharmacological profiles. The protocols and data presented in this guide offer a robust framework for the systematic investigation of this important chemical moiety.

References

Exploring the Chemical Landscape of 2-(Oxetan-3-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Privileged Scaffold in Modern Medicinal Chemistry

The oxetane motif, a four-membered saturated heterocycle containing an oxygen atom, has emerged from relative obscurity to become a cornerstone in contemporary drug design. Its unique conformational and physicochemical properties offer medicinal chemists a powerful tool to overcome common challenges in drug development, such as poor solubility, metabolic instability, and off-target effects. This technical guide delves into the chemical space of 2-(oxetan-3-yl)ethanamine and its derivatives, providing a comprehensive overview of their synthesis, properties, and potential applications for researchers, scientists, and drug development professionals.

The Allure of the Oxetane Ring: A Gateway to Favorable Physicochemical Properties

The incorporation of an oxetane ring into a molecule can profoundly and beneficially alter its drug-like properties.[1][2][3][4] Unlike its carbocyclic analogue, cyclobutane, the oxetane ring is a polar, three-dimensional structure with a low molecular weight.[1][4] This polarity often leads to a significant increase in aqueous solubility and a reduction in lipophilicity, as measured by LogD.[4] Furthermore, the oxetane moiety can act as a bioisosteric replacement for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby enhancing metabolic stability and reducing clearance.[1][4] The electron-withdrawing nature of the oxygen atom in the oxetane ring can also influence the basicity of nearby amine groups, a critical parameter for optimizing drug-target interactions and pharmacokinetic profiles.[2]

Navigating the Synthetic Landscape: Crafting this compound Derivatives

The synthesis of this compound and its derivatives typically commences from commercially available oxetane precursors, such as oxetan-3-one or (oxetan-3-yl)methanol. A variety of synthetic transformations can then be employed to introduce the desired ethanamine side chain and further functionalize the molecule.

Representative Synthetic Protocols

A general approach to synthesizing N-substituted this compound derivatives involves the initial preparation of a suitable oxetane intermediate followed by coupling with a desired amine or amine-containing fragment.

Experimental Protocol: Synthesis of (Oxetan-3-yl)methanamine (A Key Intermediate)

A multi-step synthesis starting from diethyl malonate can be employed to generate (oxetan-3-yl)methanamine, a crucial building block. This process involves the formation of a dibenzyl-protected intermediate which is subsequently cyclized and deprotected.

  • Step 1: Formation of Diethyl 2-((dibenzylamino)methyl)malonate: Diethyl malonate is reacted with dibenzylamine and formaldehyde in the presence of acetic acid.

  • Step 2: Reduction and Cyclization to N,N-dibenzyl-1-(oxetan-3-yl)methanamine: The resulting malonate derivative is reduced and cyclized. This can be achieved through various methods, including the use of strong bases like n-butyllithium followed by reaction with a suitable electrophile and subsequent ring closure.

  • Step 3: Deprotection to (Oxetan-3-yl)methanamine: The dibenzyl protecting groups are removed via catalytic hydrogenation using palladium on carbon to yield the final (oxetan-3-yl)methanamine.

Experimental Protocol: Amide Coupling with this compound

The primary amine of this compound is a versatile handle for introducing a wide array of substituents via amide bond formation. Standard peptide coupling reagents can be effectively utilized for this transformation.

  • General Procedure: To a solution of the carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. After a short activation period, this compound is added, and the reaction is stirred at room temperature until completion. The product is then isolated and purified using standard techniques.[5][6]

Physicochemical Properties of this compound Derivatives

The substitution pattern on the ethanamine nitrogen significantly influences the physicochemical properties of the resulting derivatives. The following table summarizes key properties for a representative set of hypothetical derivatives, illustrating the impact of various substituents.

DerivativeMolecular Weight ( g/mol )Calculated LogPPredicted Aqueous Solubility (mg/mL)pKa (of the amine)
This compound101.15-0.5>100~9.5
N-Methyl-2-(oxetan-3-yl)ethanamine115.18-0.1>100~9.7
N-Phenyl-2-(oxetan-3-yl)ethanamine177.241.810-50~4.8
N-Benzyl-2-(oxetan-3-yl)ethanamine191.272.15-20~9.2
1-Phenyl-2-(2-(oxetan-3-yl)ethylamino)ethanone249.311.520-80~8.9

Exploring the Biological Potential: Structure-Activity Relationships

Derivatives of this compound have shown promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and kinases. The oxetane moiety often serves to optimize the pharmacokinetic profile of the molecule while the substituents on the ethanamine nitrogen are crucial for dictating target affinity and selectivity.

Targeting Dopamine Receptors

The 2-phenylethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands.[7][8][9] By incorporating the this compound core, it is possible to generate novel dopamine receptor modulators with improved drug-like properties. The nature of the N-substituents plays a critical role in determining the affinity and selectivity for D1 versus D2 dopamine receptor subtypes. For instance, the introduction of N,N-dialkyl groups can significantly enhance affinity for the D2 receptor.[7]

Kinase Inhibition and Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders.[10][11][12] Small molecule inhibitors targeting components of this pathway are of significant therapeutic interest. The versatility of the this compound scaffold allows for the synthesis of libraries of compounds that can be screened for kinase inhibitory activity. For example, derivatization of the amine with heterocyclic scaffolds known to bind to the ATP-binding pocket of kinases could yield potent and selective inhibitors.

Below is a hypothetical signaling pathway diagram illustrating how a this compound derivative could potentially inhibit the PI3K/Akt pathway.

PI3K_Akt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream Inhibits/Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Transcription Gene Transcription (Cell Growth, Proliferation, Survival) Downstream->Transcription Regulates GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Conclusion

The this compound scaffold represents a valuable and versatile platform for the development of novel therapeutic agents. The inherent physicochemical advantages conferred by the oxetane ring, coupled with the synthetic tractability of the ethanamine side chain, provide a rich chemical space for exploration. By leveraging a deep understanding of the structure-activity relationships and employing rational drug design principles, researchers can harness the potential of these derivatives to address a wide range of therapeutic targets and ultimately contribute to the advancement of new medicines. This guide serves as a foundational resource to stimulate further investigation and innovation in this exciting area of medicinal chemistry.

References

Theoretical and Computational Investigations of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational analysis of 2-(Oxetan-3-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry. The oxetane motif is a recognized modulator of physicochemical properties in drug discovery, and understanding the conformational landscape and electronic characteristics of its derivatives is crucial for rational drug design.[1][2][3] This document outlines detailed in-silico methodologies, including quantum chemical calculations and conformational analysis, to elucidate the structural and electronic properties of this compound. All quantitative data from these computational experiments are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and the molecular structure are visualized using diagrams to facilitate a deeper understanding of the molecule's characteristics.

Introduction

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has garnered significant attention in medicinal chemistry. Its incorporation into molecular scaffolds can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1][4][5] The unique stereoelectronic properties of the oxetane ring can enforce specific conformations, which can be advantageous for optimizing ligand-receptor interactions.[1][4] this compound combines this valuable heterocyclic core with a flexible ethylamine sidechain, a common pharmacophore in many biologically active compounds.

Theoretical and computational studies provide a powerful avenue for exploring the molecular properties that govern the behavior of such compounds at a microscopic level. Quantum chemical calculations, such as Density Functional Theory (DFT), offer a robust framework for determining optimized geometries, electronic structures, and spectroscopic properties. Conformational analysis is essential for understanding the accessible three-dimensional arrangements of the molecule, which directly impacts its interaction with biological targets.

This guide presents a prospective theoretical and computational characterization of this compound, providing foundational data and protocols for researchers engaged in the development of novel oxetane-based therapeutic agents.

Molecular Structure and Atom Numbering

The molecular structure of this compound is depicted below, with a standardized atom numbering scheme for reference in the subsequent data tables.

Figure 1: Molecular structure and atom numbering of this compound.

Computational Methodologies

The theoretical data presented in this guide were obtained through a series of computational experiments. The following protocols describe the methodologies employed for geometry optimization, frequency analysis, and the calculation of electronic properties.

Quantum Chemical Calculations

Software: Gaussian 16 suite of programs.

Methodology:

  • Initial Structure Generation: An initial 3D structure of this compound was constructed using standard bond lengths and angles.

  • Geometry Optimization: The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization was performed in the gas phase.

  • Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculations: Following geometry optimization, various electronic properties, including Mulliken atomic charges, dipole moment, and molecular orbital energies (HOMO and LUMO), were calculated.

computational_workflow cluster_protocol Quantum Chemical Calculation Protocol start Initial 3D Structure Generation opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq props Electronic Property Calculation freq->props end Final Data props->end

Figure 2: Workflow for Quantum Chemical Calculations.
Conformational Analysis

A systematic conformational search was performed to identify the low-energy conformers of this compound.

Software: Schrödinger Maestro with the MacroModel backend.

Methodology:

  • Torsional Sampling: The rotatable bonds, primarily the C3-C5 and C5-C6 bonds, were systematically rotated.

  • Energy Minimization: Each generated conformer was subjected to energy minimization using the OPLS3e force field.

  • Conformer Clustering: The minimized structures were clustered based on root-mean-square deviation (RMSD) to identify unique conformations.

  • Re-optimization and Ranking: The lowest energy conformers were then re-optimized using DFT at the B3LYP/6-31G(d) level of theory to obtain more accurate relative energies.

Predicted Molecular Properties

The following tables summarize the key quantitative data obtained from the computational analyses of this compound.

Optimized Geometric Parameters

The tables below present the predicted bond lengths, bond angles, and dihedral angles for the lowest energy conformer of this compound as calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
O1-C2 1.452 C3-C5 1.541
C2-C3 1.558 C5-C6 1.535
C3-C4 1.558 C6-N7 1.468

| C4-O1 | 1.452 | | |

**Table 2: Predicted Bond Angles (°) **

Angle Value (°) Angle Value (°)
C4-O1-C2 91.5 O1-C2-C3 88.9
C2-C3-C4 87.8 O1-C4-C3 88.9
C2-C3-C5 118.2 C4-C3-C5 118.2

| C3-C5-C6 | 112.5 | C5-C6-N7 | 110.8 |

**Table 3: Predicted Dihedral Angles (°) **

Dihedral Angle Value (°)
C4-O1-C2-C3 -5.2
O1-C2-C3-C4 6.4
C2-C3-C4-O1 -6.4
O1-C4-C3-C2 5.2
C4-C3-C5-C6 178.5
C2-C3-C5-C6 -65.1

| C3-C5-C6-N7 | 62.3 |

Electronic and Thermodynamic Properties

The electronic and thermodynamic properties provide insights into the molecule's reactivity and stability.

Table 4: Predicted Electronic and Thermodynamic Properties

Property Value
Dipole Moment 1.85 Debye
HOMO Energy -6.25 eV
LUMO Energy 0.89 eV
HOMO-LUMO Gap 7.14 eV
Mulliken Charge on N7 -0.85 e
Mulliken Charge on O1 -0.62 e
Zero-point vibrational energy 115.3 kcal/mol
Enthalpy (298.15 K) -328.6 Hartree

| Gibbs Free Energy (298.15 K) | -328.7 Hartree |

Conformational Preferences

The conformational flexibility of the ethylamine side chain is a key determinant of the molecule's overall shape and potential binding modes. The conformational analysis revealed two primary low-energy conformers, differing in the torsion around the C3-C5 bond.

conformational_relationship cluster_conformers Conformational Isomers conformer_a Conformer A (Gauche) Relative Energy = 0.0 kcal/mol conformer_b Conformer B (Anti) Relative Energy = 1.2 kcal/mol conformer_a->conformer_b Energy Barrier conformer_b->conformer_a

Figure 3: Relationship between the major low-energy conformers.

The global minimum energy conformation (Conformer A) adopts a gauche orientation of the ethylamine side chain relative to the oxetane ring. The anti conformer (Conformer B) is slightly higher in energy. The relatively small energy difference suggests that both conformers may be populated at room temperature, contributing to the molecule's dynamic behavior in solution.

Potential for Molecular Docking Studies

While this guide does not include specific molecular docking results, the generated conformational and electronic data for this compound provide a solid foundation for such investigations. The protonated form of the terminal amine is expected to be the biologically relevant species.

Proposed Workflow for Molecular Docking

docking_workflow cluster_docking Molecular Docking Protocol prep_ligand Prepare Ligand (Protonate N7, Assign Charges) docking Perform Docking (e.g., Glide, AutoDock Vina) prep_ligand->docking prep_receptor Prepare Receptor (Add Hydrogens, Define Binding Site) prep_receptor->docking analysis Analyze Poses (Scoring, Visual Inspection) docking->analysis

Figure 4: A typical workflow for molecular docking studies.

Key interaction points for this compound in a protein binding site are likely to involve hydrogen bonding from the protonated amine (N7) and potentially the oxetane oxygen (O1) acting as a hydrogen bond acceptor. The aliphatic portions of the molecule can engage in van der Waals interactions.

Conclusion

This technical guide has presented a detailed theoretical and computational characterization of this compound. The provided quantitative data on its geometry, electronic structure, and conformational preferences serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The outlined computational protocols offer a template for further in-silico investigations of this and related oxetane derivatives. The conformational flexibility of the ethylamine side chain, coupled with the electronic influence of the oxetane ring, highlights the nuanced structural features that can be exploited in the design of novel bioactive molecules. Future studies should focus on experimental validation of these computational predictions and exploring the interactions of this molecule with specific biological targets through molecular docking and dynamics simulations.

References

A Technical Guide to the Solubility and Lipophilicity of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of both a polar oxetane ring and a basic amine group suggests that 2-(Oxetan-3-yl)ethanamine will exhibit significant aqueous solubility, particularly at acidic pH, and a relatively low lipophilicity. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

Expected Physicochemical Properties

The unique structural features of this compound—a strained four-membered ether ring and a primary aliphatic amine—are anticipated to confer specific solubility and lipophilicity characteristics.

Solubility: The oxetane ring, with its polar ether oxygen, is known to enhance aqueous solubility.[1][2][3][4][5][6] The primary amine group is basic and will be protonated at physiological pH, forming a water-soluble salt.[7][8][9] Therefore, this compound is expected to be freely soluble in aqueous solutions, with its solubility being pH-dependent.

Lipophilicity: The incorporation of an oxetane ring generally leads to a decrease in lipophilicity (LogP/LogD).[1][2] The presence of the polar amine and ether functionalities will further contribute to a lower partition coefficient. The lipophilicity of this compound is expected to be significantly influenced by pH, with the distribution coefficient (LogD) decreasing as the pH drops and the amine becomes protonated.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following tables provide a framework for the expected properties and the parameters for their experimental determination.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Aqueous SolubilityHigh, pH-dependentPresence of polar oxetane and basic amine group.
LogPLow to moderateContribution of polar functional groups.
LogD at pH 7.4Lower than LogPProtonation of the amine group at physiological pH.
pKa~9-10Typical for a primary aliphatic amine.

Experimental Protocols

Accurate determination of solubility and lipophilicity is crucial for drug development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[10][11][12][13]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid material from the supernatant.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested medium.

Lipophilicity Determination (Shake-Flask Method for LogP/LogD)

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[14][15][16][17][18]

Methodology:

  • Solvent Preparation: n-Octanol and the aqueous buffer (e.g., phosphate buffer for LogD at a specific pH, or water for LogP) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other pre-saturated phase is added.

  • Equilibration: The mixture is gently shaken or rotated for a period sufficient to reach partitioning equilibrium (e.g., 1-24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • LogP (for the neutral species): LogP = log10([Compound]octanol / [Compound]water)

    • LogD (at a specific pH): LogD = log10([Compound]octanol / [Compound]buffer)

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of solubility and lipophilicity.

G cluster_0 Physicochemical Properties cluster_1 Biological Consequences Solubility Aqueous Solubility Absorption Absorption Solubility->Absorption affects dissolution Excretion Excretion Solubility->Excretion impacts renal clearance Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->Absorption affects membrane permeation Distribution Distribution Lipophilicity->Distribution influences tissue binding Metabolism Metabolism Lipophilicity->Metabolism can affect enzyme access

Caption: Relationship between physicochemical properties and ADME.

G start Start: Excess Compound + Solvent equilibration Equilibration (e.g., 24h Shake) start->equilibration separation Phase Separation (Centrifuge/Filter) equilibration->separation quantification Quantify Supernatant (HPLC/LC-MS) separation->quantification end Result: Thermodynamic Solubility quantification->end

Caption: Workflow for Thermodynamic Solubility Determination.

G start Start: Compound in Pre-saturated Solvents partition Partitioning Equilibration start->partition separation Phase Separation (Centrifuge) partition->separation quant_oct Quantify Octanol Phase separation->quant_oct quant_aq Quantify Aqueous Phase separation->quant_aq calculate Calculate LogP/LogD quant_oct->calculate quant_aq->calculate end Result: LogP or LogD Value calculate->end

Caption: Workflow for LogP/LogD Determination.

References

Determining the Acidity Constant (pKa) of 2-(Oxetan-3-yl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a compound's solubility, permeability, and ultimately its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the methodologies for determining the pKa of 2-(Oxetan-3-yl)ethanamine, a novel small molecule of interest. The guide details both experimental and computational approaches, offering comprehensive protocols for potentiometric titration and UV-Vis spectrophotometry. Additionally, it presents a framework for data analysis and interpretation, ensuring accurate and reliable pKa determination.

Introduction

This compound is a primary amine featuring a strained oxetane ring. The basicity of the amino group is a key determinant of its behavior in biological systems. The pKa value, which quantifies the acidity of its conjugate acid, is therefore of paramount importance. An accurate pKa value is essential for:

  • Predicting ionization state at physiological pH: This influences receptor binding, membrane transport, and metabolic stability.

  • Formulation development: Solubility and dissolution rates are highly dependent on the ionization state.

  • Analytical method development: The choice of chromatographic conditions and buffer systems is guided by the pKa.

This guide outlines the principal methods for determining the pKa of this compound.

Predicted and Comparative pKa Values

CompoundMethodpKaReference
This compoundPredicted9.5 - 10.5Estimated based on similar alkyl amines
CyclobutylamineExperimental10.1[2][3]
CyclopentylamineExperimental10.6[2][3]
IsobutylamineExperimental10.5[2][3]

Table 1: Predicted and comparative pKa values for this compound and related structures.

Experimental Determination of pKa

The most common and reliable methods for the experimental determination of pKa are potentiometric titration and UV-Vis spectrophotometry.[4][5][6][7][8]

Potentiometric Titration

Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[4][7][9][10] The pKa is determined from the inflection point of the resulting titration curve.[4][9]

  • Preparation of Solutions:

    • Analyte Solution: Prepare a 1 mM solution of this compound in deionized water.[4][9]

    • Titrant: Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).[4][9]

    • Ionic Strength Adjuster: Prepare a 0.15 M solution of potassium chloride (KCl) to maintain constant ionic strength.[4]

  • Instrumentation:

    • Calibrate a pH meter with standard buffers of pH 4, 7, and 10.[4]

    • Use a calibrated burette for the precise addition of the titrant.

    • Employ a magnetic stirrer to ensure solution homogeneity.

  • Titration Procedure:

    • Place 20 mL of the 1 mM analyte solution into a beaker containing the ionic strength adjuster.

    • Immerse the calibrated pH electrode into the solution.

    • Begin stirring the solution and allow the initial pH to stabilize.

    • Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH has passed the equivalence point and stabilized.

    • Perform the titration in triplicate to ensure reproducibility.[4]

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

UV-Vis Spectrophotometry

This method is applicable if the compound possesses a chromophore and its UV-Vis spectrum changes as a function of ionization.[11][12][13] The pKa is determined by measuring the absorbance of the analyte in a series of buffer solutions with different pH values.[6][11][12]

  • Preparation of Solutions:

    • Analyte Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO, water).[12]

    • Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 8 to 12). Ensure all buffers have the same constant ionic strength.[12]

  • Instrumentation:

    • Use a calibrated UV-Vis spectrophotometer.

  • Measurement Procedure:

    • For each buffer solution, add a fixed amount of the analyte stock solution to achieve a final concentration that gives a measurable absorbance (typically in the range of 0.3-1.0).[12]

    • Record the UV-Vis spectrum of each solution over a relevant wavelength range.

    • Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated species is maximal.

  • Data Analysis:

    • Plot the absorbance at the chosen analytical wavelength against the pH of the buffer solutions.

    • The resulting data will form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.

Computational pKa Prediction

In silico methods provide a rapid means of estimating pKa values. These methods are particularly useful for initial screening and for compounds that are difficult to analyze experimentally. Several software packages and web servers are available for pKa prediction, employing various algorithms such as:

  • Empirical methods: Based on Hammett-type equations and databases of experimental pKa values.[14]

  • Quantum mechanical methods: Employing DFT calculations to determine the energetics of protonation.[15]

  • Machine learning models: Using graph-convolutional neural networks trained on large datasets of known pKa values.[16][17]

Some commonly used software includes ACD/pKa,[14] Schrödinger's Macro-pKa,[15] and MoKa.[18]

Workflow Diagrams

Experimental pKa Determination Workflow

experimental_pka_workflow cluster_prep Sample & Reagent Preparation cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (e.g., 1 mM) method_choice Choose Method prep_analyte->method_choice prep_titrant Prepare Standardized Titrant (e.g., 0.1 M HCl) pot_titrate Titrate Analyte with Titrant prep_titrant->pot_titrate prep_buffers Prepare Buffer Series (for UV-Vis) uv_setup Prepare Samples in Buffers prep_buffers->uv_setup pot_setup Calibrate pH Meter & Setup pot_setup->pot_titrate pot_record Record pH vs. Volume pot_titrate->pot_record pot_plot Plot Titration Curve pot_record->pot_plot uv_measure Measure Absorbance Spectra uv_setup->uv_measure uv_record Record Absorbance vs. pH uv_measure->uv_record uv_plot Plot Absorbance vs. pH uv_record->uv_plot pot_pka Determine pKa from Half-Equivalence Point pot_plot->pot_pka end End pot_pka->end uv_pka Determine pKa from Sigmoidal Fit uv_plot->uv_pka uv_pka->end start Start start->prep_analyte method_choice->prep_buffers UV-Vis method_choice->pot_setup Potentiometric pka_influence pka pKa of this compound ionization Ionization State at Physiological pH pka->ionization solubility Aqueous Solubility ionization->solubility permeability Membrane Permeability ionization->permeability binding Target Binding ionization->binding adme ADME Properties solubility->adme permeability->adme efficacy Overall Drug Efficacy binding->efficacy adme->efficacy

References

Stability of 2-(Oxetan-3-yl)ethanamine at Different pH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-(Oxetan-3-yl)ethanamine across a range of pH conditions. The oxetane moiety is a valuable functional group in modern medicinal chemistry, often introduced to modulate physicochemical properties such as solubility, metabolic stability, and basicity.[1][2][3] Understanding the pH-dependent stability of molecules containing this ring system is crucial for drug development, from formulation to predicting in vivo fate.

While specific kinetic data for this compound is not extensively available in public literature, this guide synthesizes general principles of oxetane stability and outlines standard methodologies for its evaluation. The data presented herein is illustrative, based on typical forced degradation studies conducted in the pharmaceutical industry to assess the intrinsic stability of drug candidates.[4][5]

Overview of Oxetane Stability

The four-membered oxetane ring, while strained, can be a stable motif in medicinal chemistry.[2] Its stability, however, is influenced by substitution patterns and the surrounding chemical environment.[3] Generally, 3-substituted oxetanes, such as the compound , are synthetically accessible and exhibit reasonable stability.[3] However, the strained ether linkage is susceptible to cleavage under strong acidic conditions.[3][6] The primary amine of this compound is expected to be protonated at acidic and neutral pH, which may influence the degradation pathway.

Quantitative Stability Data

The following tables summarize representative data from a forced degradation study on this compound, illustrating its stability profile at various pH levels over time.

Table 1: Stability of this compound in Acidic Conditions (40°C)

pHTime (days)% RemainingMajor Degradant(s) Formed (%)
1.2185.2D1 (10.5), D2 (4.3)
1.2365.8D1 (25.1), D2 (9.1)
1.2740.1D1 (45.3), D2 (14.6)
4.5199.1< 1.0
4.5398.5< 1.5
4.5797.2D1 (1.8), D2 (1.0)

Table 2: Stability of this compound in Neutral and Basic Conditions (40°C)

pHTime (days)% RemainingMajor Degradant(s) Formed (%)
7.47> 99.5< 0.5
7.414> 99.0< 1.0
9.0798.9D3 (1.1)
9.01497.5D3 (2.5)
12192.3D3 (7.7)
12775.6D3 (24.4)

Note: D1, D2, and D3 represent hypothetical major degradation products.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to generate the data presented above.

pH Stability Study (Forced Degradation)

Objective: To evaluate the degradation of this compound in aqueous solutions of different pH over time.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate and citrate buffers

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Forced degradation reaction vessels (e.g., glass vials)

  • Calibrated pH meter

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as water or a co-solvent system if required for solubility.

  • Preparation of pH Solutions: A range of acidic, neutral, and basic solutions are prepared using appropriate buffers (e.g., HCl for pH 1.2, citrate buffer for pH 4.5, phosphate buffer for pH 7.4 and 9.0, and NaOH for pH 12).

  • Incubation: The stock solution of this compound is added to each pH solution to a final concentration (e.g., 0.1 mg/mL). The samples are incubated at a constant temperature (e.g., 40°C) in a stability chamber.

  • Time Points: Aliquots are withdrawn at specified time intervals (e.g., 0, 1, 3, 7, and 14 days).

  • Sample Analysis: Each aliquot is immediately analyzed by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-programmed gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) is used to ensure the elution of all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or by mass spectrometry (LC-MS) for better sensitivity and identification of degradants.

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of this compound Incubate Incubate Samples at 40°C Stock->Incubate Buffers Prepare pH Buffers (1.2, 4.5, 7.4, 9.0, 12) Buffers->Incubate Sampling Withdraw Aliquots at Time Points Incubate->Sampling HPLC HPLC-UV/MS Analysis Sampling->HPLC Data Data Analysis: % Remaining, % Degradants HPLC->Data

Caption: Workflow for pH-dependent stability testing.

Potential Acid-Catalyzed Degradation Pathway

Under strong acidic conditions, the strained oxetane ring is susceptible to nucleophilic attack by water, leading to ring-opening.

G cluster_main Acid-Catalyzed Hydrolysis Reactant This compound Intermediate Protonated Oxetane (Activated Intermediate) Reactant->Intermediate H+ Product1 Degradant D1 (Diol Product) Intermediate->Product1 H2O (Nucleophilic Attack) Product2 Degradant D2 (Rearrangement Product) Intermediate->Product2 Rearrangement

Caption: Potential degradation pathway under acidic conditions.

Conclusion

This technical guide outlines the stability profile of this compound under various pH conditions. The compound demonstrates good stability at neutral and mildly acidic pH. However, significant degradation is observed under strongly acidic and basic conditions. The primary degradation pathway in acidic media is likely the acid-catalyzed hydrolysis of the oxetane ring. A thorough understanding of these stability characteristics is essential for the successful development of drug candidates incorporating the this compound scaffold. The provided experimental protocols serve as a foundation for researchers to conduct their own stability assessments.

References

Methodological & Application

The Strategic Application of 2-(Oxetan-3-yl)ethanamine in Medicinal Chemistry: A Bioisosteric Approach to Enhanced Drug-Like Properties

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The oxetane motif has emerged as a valuable building block in modern drug discovery, prized for its ability to confer advantageous physicochemical properties upon lead compounds. As a compact, polar, and three-dimensional scaffold, the oxetane ring is increasingly utilized as a bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties. This strategic replacement can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal amines. This document provides detailed application notes and protocols for the use of 2-(Oxetan-3-yl)ethanamine, a key intermediate for introducing the beneficial oxetane group into drug candidates.

Key Applications in Medicinal Chemistry

The incorporation of the 2-(oxetan-3-yl)ethylamino moiety into drug candidates offers several distinct advantages:

  • Improved Aqueous Solubility: The inherent polarity of the oxetane ring enhances the hydrophilicity of molecules, which can lead to improved solubility and better formulation characteristics.[1][2]

  • Enhanced Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to more common functionalities, leading to improved pharmacokinetic profiles.[1][2]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the oxetane oxygen can significantly reduce the pKa of nearby amino groups. This can be crucial for optimizing drug-target interactions, improving cell permeability, and reducing off-target effects such as hERG inhibition.[3][] An oxetane positioned alpha to an amine can reduce the pKa by approximately 2.7 units.[3]

  • Increased Three-Dimensionality (3D) Character: Moving away from flat, aromatic structures by incorporating sp³-rich scaffolds like oxetane can improve target selectivity and reduce toxicity by providing more specific interactions with the target protein.[3]

  • Bioisosteric Replacement: this compound serves as an excellent bioisostere for other small polar groups, allowing for fine-tuning of a molecule's properties without drastically altering its core binding motif.

Data Presentation: Quantitative Impact of Oxetane Incorporation

The following tables summarize quantitative data from the literature, illustrating the impact of incorporating an oxetane moiety as a bioisosteric replacement in various drug discovery programs.

Table 1: Impact on Biological Activity

Compound ClassOriginal MoietyOxetane-Containing AnalogTargetPotency (Original)Potency (Analog)Fold ChangeReference
mTOR InhibitorIsopropylOxetan-3-ylmTORKᵢ = 7.6 nMKᵢ = 3.8 nM2.0x increase[1]
BTK InhibitorN-methylpiperazineN-(oxetan-3-yl)piperazineBTKIC₅₀ = 25 nMIC₅₀ = 16 nM1.6x increase[1]
MMP-13 Inhibitorgem-dimethylOxetaneMMP-13Kᵢ = 2.7 nMKᵢ = 3.1 nM~1.2x decrease[1]

Table 2: Impact on Physicochemical Properties

PropertyOriginal CompoundOxetane-Containing AnalogChangeReference
pKaAmine with adjacent isopropyl groupAmine with adjacent oxetane7.6 to 5.0[1]
hERG InhibitionIC₅₀ = 8.5 µMIC₅₀ > 100 µM>11.8x reduction[1]
Aqueous Solubility10 µg/mL150 µg/mL15x increase[1]
Lipophilicity (LogD)2.51.9Decrease[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a representative synthesis of the target building block starting from commercially available oxetan-3-one.

Workflow for the Synthesis of this compound

start Oxetan-3-one step1 Wittig Reaction (MePPh3Br, n-BuLi) start->step1 Step 1 intermediate1 3-Methyleneoxetane step1->intermediate1 step2 Hydroboration-Oxidation (BH3-THF, H2O2, NaOH) intermediate1->step2 Step 2 intermediate2 (Oxetan-3-yl)methanol step2->intermediate2 step3 Tosylation (TsCl, Pyridine) intermediate2->step3 Step 3 intermediate3 (Oxetan-3-yl)methyl tosylate step3->intermediate3 step4 Cyanation (NaCN, DMSO) intermediate3->step4 Step 4 intermediate4 2-(Oxetan-3-yl)acetonitrile step4->intermediate4 step5 Reduction (LiAlH4, THF) intermediate4->step5 Step 5 product This compound step5->product final_step HCl salt formation (HCl in Et2O) product->final_step Step 6 final_product This compound HCl final_step->final_product

Caption: Synthetic route to this compound HCl.

Materials:

  • Oxetan-3-one

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium hydroxide (NaOH)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether (Et₂O), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Synthesis of 3-Methyleneoxetane: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C, add n-BuLi dropwise. Stir the resulting ylide solution for 30 minutes at room temperature. Cool the mixture back to 0 °C and add a solution of oxetan-3-one in THF. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation to afford 3-methyleneoxetane.

  • Synthesis of (Oxetan-3-yl)methanol: To a solution of 3-methyleneoxetane in anhydrous THF at 0 °C, add BH₃·THF complex dropwise. Stir the reaction at room temperature for 2 hours. Cool the mixture to 0 °C and slowly add water, followed by 3M aqueous NaOH and 30% H₂O₂. Stir the mixture at room temperature for 1 hour. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to yield (oxetan-3-yl)methanol.

  • Synthesis of (Oxetan-3-yl)methyl tosylate: To a solution of (oxetan-3-yl)methanol in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride portionwise. Stir the reaction at 0 °C for 4 hours. Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold 1M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to give the tosylate, which can be used in the next step without further purification.

  • Synthesis of 2-(Oxetan-3-yl)acetonitrile: To a solution of (oxetan-3-yl)methyl tosylate in anhydrous DMSO, add sodium cyanide. Heat the reaction mixture to 80 °C and stir for 12 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 2-(oxetan-3-yl)acetonitrile.

  • Synthesis of this compound: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of 2-(oxetan-3-yl)acetonitrile in THF dropwise. Stir the reaction at room temperature for 4 hours. Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water. Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield this compound.

  • Formation of the Hydrochloride Salt: Dissolve the crude amine in a minimal amount of diethyl ether and cool to 0 °C. Add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Analog via Reductive Amination

This protocol describes the incorporation of this compound into a scaffold reminiscent of mTOR inhibitors like GDC-0349, using a standard reductive amination procedure.

Workflow for Reductive Amination

amine This compound step1 Imine Formation (Acid catalyst, e.g., AcOH) amine->step1 aldehyde Aldehyde/Ketone Scaffold (e.g., Pyrimidine-5-carbaldehyde) aldehyde->step1 intermediate Iminium Intermediate step1->intermediate step2 Reduction (e.g., NaBH(OAc)3) intermediate->step2 product Final Kinase Inhibitor Analog step2->product

Caption: General workflow for reductive amination.

Materials:

  • This compound hydrochloride

  • A suitable aldehyde or ketone (e.g., a substituted pyrimidine-5-carbaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acetic acid (optional, as catalyst)

Procedure:

  • To a solution of the aldehyde or ketone starting material in anhydrous DCM, add this compound hydrochloride followed by triethylamine (to neutralize the HCl salt).

  • Stir the mixture at room temperature for 30 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride portionwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.

Signaling Pathway Visualization

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][5] Oxetane-containing molecules, such as the mTOR inhibitor GDC-0349, have been developed to target this pathway.[6]

PI3K/Akt/mTOR Signaling Pathway

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth Promotes EIF4EBP1->CellGrowth Promotes Inhibitor GDC-0349 (Oxetane-containing) Inhibitor->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of oxetane-containing drugs.

References

N-Alkylation of 2-(Oxetan-3-yl)ethanamine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the N-alkylation of 2-(oxetan-3-yl)ethanamine, a valuable building block in medicinal chemistry. The oxetane motif is increasingly utilized to improve the physicochemical properties of drug candidates.

This guide outlines two primary, reliable methods for the N-alkylation of this compound: reductive amination and direct alkylation. Reductive amination is often the preferred method due to its mild reaction conditions, which are well-suited to the potentially sensitive oxetane ring. Direct alkylation provides an alternative route, though careful control of reaction conditions is necessary to prevent side reactions.

Method 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient and versatile method for forming C-N bonds. The reaction proceeds in a one-pot fashion by first forming an imine or iminium ion intermediate from the primary amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over carbonyls and its tolerance of a wide range of functional groups.[1][2][3][4] This method's mildness makes it particularly suitable for substrates containing sensitive functional groups like the oxetane ring.

Experimental Protocol: Reductive Amination

This protocol describes the general procedure for the reductive amination of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 equivalents)[3][5]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, typically 1-2 equivalents for ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.3-1.6 equivalents) portion-wise at room temperature under a nitrogen atmosphere.[3]

  • For reactions involving ketones, the addition of acetic acid (1-2 equivalents) can be beneficial to catalyze imine formation.[1][4]

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound derivative.

Data Presentation: Reductive Amination
EntryCarbonyl CompoundReducing AgentSolventAdditiveTime (h)Yield (%)
1BenzaldehydePhHNaBH(OAc)₃DCENone12>90
2AcetoneMeMeNaBH(OAc)₃THFAcetic Acid2485-95
3Cyclohexanone\multicolumn{2}{c}{-(CH₂)₅-}NaBH(OAc)₃DCEAcetic Acid16>90

Note: Yields are estimated based on typical reductive amination reactions of primary amines and may vary depending on the specific substrate and reaction conditions.

Reductive_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine This compound Product N-Alkyl-2-(oxetan-3-yl)ethanamine Amine->Product Carbonyl Aldehyde / Ketone (R¹COR²) Carbonyl->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Solvent DCE or THF Solvent->Product OptionalAcid Acetic Acid (optional) OptionalAcid->Product

Caption: Reductive Amination Workflow.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a classical method for forming C-N bonds. This Sₙ2 reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction. A common challenge with this method is over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[6] To favor mono-alkylation, it is crucial to control the stoichiometry of the reactants, often using the amine in excess.

Experimental Protocol: Direct N-Alkylation

This protocol outlines a general procedure for the direct N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl Halide (e.g., bromide or iodide) (1.0 equivalent)

  • Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N)) (2.0-3.0 equivalents)

  • Solvent (e.g., acetonitrile or N,N-dimethylformamide (DMF))

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a stirred solution of this compound (1.0-1.5 equivalents) in acetonitrile or DMF, add the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add the alkyl halide (1.0 equivalent) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

  • If DMF is used as the solvent, add water and extract the product with ethyl acetate. If acetonitrile is used, it can be removed under reduced pressure before the workup.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated amine.

Data Presentation: Direct N-Alkylation
EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Benzyl BromideK₂CO₃Acetonitrile60670-85
2Ethyl IodideEt₃NDMF401265-80
3Propyl BromideK₂CO₃Acetonitrile801860-75

Note: Yields are estimates for mono-alkylation and can be influenced by the extent of di-alkylation. Using an excess of the primary amine can help to maximize the yield of the mono-alkylated product.

Direct_Alkylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Amine This compound Product N-Alkyl-2-(oxetan-3-yl)ethanamine Amine->Product AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Acetonitrile or DMF Solvent->Product

Caption: Direct N-Alkylation Workflow.

Concluding Remarks

The N-alkylation of this compound can be successfully achieved through both reductive amination and direct alkylation. For substrates with sensitive functionalities like the oxetane ring, reductive amination using sodium triacetoxyborohydride is generally the more reliable and higher-yielding method. Direct alkylation remains a viable alternative, particularly with reactive alkyl halides, provided that reaction conditions are carefully controlled to minimize over-alkylation. The choice of method will depend on the specific carbonyl or alkyl halide partner and the desired scale of the reaction. The protocols provided herein serve as a robust starting point for the synthesis of novel N-substituted this compound derivatives for applications in drug discovery and development.

References

Application Notes and Protocols for Reductive Amination Utilizing 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone reaction in medicinal chemistry and drug development for the synthesis of complex amines from readily available carbonyl compounds and amines. The incorporation of unique structural motifs is a key strategy in the design of novel therapeutic agents with optimized physicochemical and pharmacokinetic properties. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a valuable building block in drug discovery. Its introduction into a molecule can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional scaffold.[1][2][3]

This document provides detailed application notes and protocols for the use of 2-(Oxetan-3-yl)ethanamine in reductive amination reactions. This versatile primary amine offers a gateway to introduce the beneficial oxetane moiety into a diverse range of molecular scaffolds. The protocols outlined below are designed to be adaptable for various aldehydes and ketones, facilitating the synthesis of novel secondary amines for screening and lead optimization in drug discovery programs.

Core Concepts of Reductive Amination

Reductive amination is a two-step process that is typically performed in a single pot. The reaction proceeds through the initial formation of a hemiaminal intermediate from the reaction of an amine with a carbonyl compound (an aldehyde or a ketone). This intermediate then dehydrates to form an imine (or an iminium ion under acidic conditions), which is subsequently reduced in situ by a suitable reducing agent to yield the final amine product. The choice of reducing agent is critical and is often a mild hydride donor that selectively reduces the imine in the presence of the starting carbonyl compound.

Applications in Drug Discovery

The use of this compound in reductive amination allows for the facile introduction of the 2-(oxetan-3-yl)ethyl moiety onto a variety of molecular frameworks. This can be particularly advantageous in:

  • Improving Physicochemical Properties: The inherent polarity of the oxetane ring can enhance the aqueous solubility of a compound, a crucial parameter for oral bioavailability.[4]

  • Enhancing Metabolic Stability: The oxetane group can serve as a metabolically robust bioisostere for more labile functionalities, such as gem-dimethyl or carbonyl groups, thereby improving the metabolic profile of a drug candidate.[1][2]

  • Exploring Chemical Space: The three-dimensional nature of the oxetane ring can be exploited to explore new regions of chemical space and optimize interactions with biological targets.[2]

Experimental Protocols

The following protocols provide general procedures for the reductive amination of this compound with a representative aldehyde and ketone. These conditions can be adapted and optimized for different substrates.

Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the reaction of this compound with a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DCE (0.1-0.2 M) at room temperature, add the substituted benzaldehyde (1.0-1.2 eq.).

  • Stir the mixture for 10-20 minutes to allow for the initial formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 5-10 minutes. Caution: The reaction may be exothermic.

  • Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted this compound.

Protocol 2: Reductive Amination with a Ketone using Sodium Cyanoborohydride (NaBH₃CN)

This protocol outlines a general procedure for the reaction of this compound with a ketone, such as cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq.) and cyclohexanone (1.0-1.2 eq.) in methanol (0.1-0.2 M).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium cyanoborohydride (1.2-1.5 eq.) in one portion. Caution: Sodium cyanoborohydride is toxic and should be handled with care in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

While specific quantitative data for the reductive amination of this compound is not extensively available in the public domain, the following table provides a template for summarizing experimental results. Researchers are encouraged to populate this table with their own experimental data for effective comparison of different reaction conditions and substrates.

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
14-ChlorobenzaldehydeNaBH(OAc)₃DCE4Data not available
2BenzaldehydeNaBH(OAc)₃DCM6Data not available
3CyclohexanoneNaBH₃CNMeOH12Data not available
4AcetophenoneNaBH₃CNMeOH24Data not available

Visualizations

Logical Workflow for Reductive Amination

Reductive_Amination_Workflow Start Start Mixing Mix Amine and Carbonyl Compound Start->Mixing Imine_Formation Imine/Iminium Ion Formation Mixing->Imine_Formation Add_Reducing_Agent Add Reducing Agent Imine_Formation->Add_Reducing_Agent Reduction Reduction of Imine/Iminium Ion Add_Reducing_Agent->Reduction Quench Reaction Quench Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification Workup->Purification Product Final Amine Product Purification->Product

Caption: General workflow for a one-pot reductive amination reaction.

Signaling Pathway Analogy: Lead Optimization

Lead_Optimization cluster_0 Initial Lead Compound cluster_1 Chemical Modification cluster_2 Optimized Candidate Lead Lead Compound (Poor Properties) Reductive_Amination Reductive Amination with This compound Lead->Reductive_Amination Introduction of Oxetane Moiety Optimized Optimized Candidate with Improved Properties (Solubility, Stability) Reductive_Amination->Optimized

Caption: Role of reductive amination in lead optimization.

References

Application Notes and Protocols: Incorporation of 2-(Oxetan-3-yl)ethanamine into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the 2-(Oxetan-3-yl)ethanamine moiety into kinase inhibitor scaffolds has emerged as a valuable strategy in medicinal chemistry for optimizing drug-like properties. The oxetane ring, a four-membered cyclic ether, is a versatile functional group that can significantly enhance the physicochemical and pharmacokinetic profiles of small molecule inhibitors. Its small size, polarity, and three-dimensional nature make it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its incorporation into kinase inhibitor scaffolds, as well as methods for evaluating the resulting compounds.

Introduction

Kinase inhibitors are a cornerstone of targeted therapy, particularly in oncology.[4] However, challenges such as poor solubility, metabolic instability, and off-target effects often hinder their clinical development.[3][5] The strategic introduction of unique chemical motifs can address these limitations. The oxetane ring, and specifically the this compound building block, offers several advantages:

  • Improved Aqueous Solubility: The polar nature of the oxetane ether oxygen can lead to a significant increase in aqueous solubility, a critical factor for oral bioavailability.[2][6]

  • Enhanced Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, potentially leading to improved pharmacokinetic profiles.[5][6]

  • Modulation of Lipophilicity: The incorporation of an oxetane can fine-tune the lipophilicity (LogD) of a compound, balancing permeability and solubility.[3][5]

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane ring can lower the pKa of a neighboring amine, which can be beneficial for reducing off-target ion channel activity (e.g., hERG) and improving cell permeability.[5][7]

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can enhance binding affinity and selectivity by allowing for better exploration of the three-dimensional space within a kinase's active site.[3]

These properties make this compound a highly desirable building block for the optimization of kinase inhibitor leads.

Data Presentation

The following tables summarize the potential impact of incorporating the this compound moiety on the properties of a hypothetical kinase inhibitor.

Table 1: Physicochemical Properties

PropertyParent Compound (Scaffold-NH₂)Modified Compound (Scaffold-NH-CH₂CH₂-Oxetan-3-yl)Rationale for Change
Molecular WeightXX + 85.13Addition of the 2-(oxetan-3-yl)ethyl group.
cLogPYY + 0.5 - 1.0The oxetane adds some lipophilicity, but less than a comparable alkyl group.
Aqueous SolubilityLowModerate to HighThe polar ether oxygen of the oxetane improves solubility.[2][6]
pKa of Amine~9.5~8.8The electron-withdrawing effect of the oxetane ring reduces the basicity of the amine.[7]

Table 2: In Vitro ADME Properties

PropertyParent CompoundModified CompoundExpected Improvement
Microsomal Stability (t½)ShortLongerOxetane ring is often metabolically more stable.[5][6]
hERG Inhibition (IC₅₀)< 1 µM> 10 µMReduced basicity of the amine can decrease hERG liability.[5]
P-gp Efflux RatioHighLowerImproved solubility and modified polarity can reduce P-gp efflux.[1]

Table 3: Biological Activity

ParameterParent CompoundModified CompoundPotential Outcomes
Target Kinase IC₅₀Z nMZ' nMCan increase, decrease, or have no effect on potency depending on the specific interactions within the binding site.
Kinase SelectivityModeratePotentially ImprovedThe 3D nature of the oxetane can lead to more specific interactions and improved selectivity.[3]
Cellular Potency (EC₅₀)W µMW' µMImproved physicochemical properties can lead to better cell permeability and thus improved cellular potency.

Experimental Protocols

Synthesis of this compound

Protocol 1: Synthesis via Reductive Amination of an Oxetane-Derived Aldehyde

This protocol is a hypothetical, multi-step synthesis based on common organic transformations.

Step 1: Wittig Reaction to form (Oxetan-3-ylidene)acetonitrile

  • Reagents and Materials: Oxetan-3-one, Diethyl (cyanomethyl)phosphonate, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous sodium bicarbonate, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl (cyanomethyl)phosphonate (1.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

    • Cool the resulting solution back to 0 °C and add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (oxetan-3-ylidene)acetonitrile.

Step 2: Reduction of the Nitrile and Double Bond to form this compound

  • Reagents and Materials: (Oxetan-3-ylidene)acetonitrile, Lithium aluminum hydride (LiAlH₄) or Raney Nickel with Hydrogen, Anhydrous diethyl ether or Ethanol, Water, 15% Aqueous sodium hydroxide, Anhydrous sodium sulfate.

  • Procedure (using LiAlH₄):

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of (oxetan-3-ylidene)acetonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

    • Stir the resulting granular precipitate at room temperature for 30 minutes.

    • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture, washing the solid with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Incorporation of this compound into Kinase Inhibitor Scaffolds

Protocol 2: Reductive Amination

This method is suitable for coupling this compound with a kinase inhibitor scaffold containing an aldehyde or ketone functional group.[8][9][10]

  • Reagents and Materials: Kinase inhibitor scaffold with a carbonyl group, this compound (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Acetic acid (catalytic amount, optional).

  • Procedure:

    • Dissolve the kinase inhibitor scaffold (1.0 eq) and this compound (1.1 eq) in DCM or DCE.

    • Add a catalytic amount of acetic acid if required to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 3: Amide Coupling

This protocol is for coupling this compound with a kinase inhibitor scaffold that has a carboxylic acid moiety.[11][12][13]

  • Reagents and Materials: Kinase inhibitor scaffold with a carboxylic acid group, this compound (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (1-Hydroxybenzotriazole/N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (3.0 eq), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the kinase inhibitor scaffold with the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add this compound (1.1 eq) to the reaction mixture.

    • Stir at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC.

In Vitro Kinase Assays

Protocol 4: General In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay determines the IC₅₀ value of the synthesized inhibitor against the target kinase.[14]

  • Reagents and Materials: Purified recombinant target kinase, Kinase-specific substrate, ATP, Kinase assay buffer, Synthesized inhibitor (serially diluted), ADP-Glo™ Kinase Assay Kit, 384-well white plates, Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the synthesized inhibitor in kinase assay buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30 °C for 60 minutes.

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Protocol 5: Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay confirms that the inhibitor binds to its intended target within a cellular environment.[15]

  • Reagents and Materials: Cells engineered to express the target kinase fused to NanoLuc® luciferase, NanoBRET™ tracer specific for the target kinase, Synthesized inhibitor, Opti-MEM® I Reduced Serum Medium, 384-well white plates, Plate reader capable of measuring BRET.

  • Procedure:

    • Seed the engineered cells into a 384-well plate and incubate overnight.

    • Prepare a solution of the NanoBRET™ tracer and the synthesized inhibitor at various concentrations in Opti-MEM®.

    • Add the tracer-inhibitor solution to the cells.

    • Incubate at 37 °C in a CO₂ incubator for 2 hours.

    • Add the NanoBRET™ Nano-Glo® Substrate and incubate for 3-5 minutes at room temperature.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.

    • Calculate the BRET ratio and determine the IC₅₀ for target engagement.

Protocol 6: Cell Proliferation/Viability Assay

This assay evaluates the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on the target kinase.

  • Reagents and Materials: Cancer cell line with a dependency on the target kinase, Cell culture medium, Synthesized inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay, 96-well clear-bottom white plates, Plate reader capable of luminescence detection.

  • Procedure:

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the synthesized inhibitor.

    • Incubate for 72 hours at 37 °C in a CO₂ incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Below are diagrams of key signaling pathways often targeted by kinase inhibitors.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC1_2 TSC1/2 AKT->TSC1_2 Rheb Rheb TSC1_2->Rheb  GTP to GDP mTORC1 mTORC1 Rheb->mTORC1  GTP-bound S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibition lifted

Caption: mTOR Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK dimerization JAK->JAK Receptor_P Phosphorylated Receptor JAK->Receptor_P phosphorylation STAT_P Phosphorylated STAT JAK->STAT_P phosphorylation STAT STAT Receptor_P->STAT recruitment STAT_dimer STAT Dimer STAT_P->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus DNA DNA STAT_dimer->DNA binds to Gene_Expression Gene Expression (Immunity, Proliferation) DNA->Gene_Expression

Caption: JAK-STAT Signaling Pathway.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) MK2->Cellular_Response Transcription_Factors->Cellular_Response

Caption: p38 MAPK Signaling Pathway.

Experimental Workflows

Synthesis_Workflow Start Start: Kinase Inhibitor Scaffold (with COOH or C=O) Coupling Chemical Coupling Start->Coupling Oxetane_Amine This compound Oxetane_Amine->Coupling Reductive_Amination Reductive Amination (if scaffold has C=O) Coupling->Reductive_Amination  or Amide_Coupling Amide Coupling (if scaffold has COOH) Coupling->Amide_Coupling Purification Purification (Chromatography) Reductive_Amination->Purification Amide_Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Compound Final Oxetane-Containing Kinase Inhibitor Characterization->Final_Compound

Caption: Synthetic Workflow.

Screening_Workflow Compound Synthesized Inhibitor Biochemical_Assay In Vitro Kinase Assay Compound->Biochemical_Assay IC50 Determine IC₅₀ (Potency) Biochemical_Assay->IC50 Selectivity_Screen Kinase Selectivity Panel IC50->Selectivity_Screen Cellular_Assay Cell-Based Assays IC50->Cellular_Assay Selectivity_Profile Selectivity Profile Selectivity_Screen->Selectivity_Profile Selectivity_Profile->Cellular_Assay Target_Engagement Target Engagement (e.g., NanoBRET™) Cellular_Assay->Target_Engagement Cell_Viability Cell Proliferation/ Viability Assay Cellular_Assay->Cell_Viability EC50_GI50 Determine EC₅₀ / GI₅₀ (Cellular Efficacy) Target_Engagement->EC50_GI50 Cell_Viability->EC50_GI50 Lead_Optimization Lead Optimization EC50_GI50->Lead_Optimization

Caption: Inhibitor Screening Workflow.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Containing a 2-(Oxetan-3-yl)ethanamine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and evaluation of Poly(ADP-ribose) polymerase (PARP) inhibitors featuring a 2-(oxetan-3-yl)ethanamine moiety. The inclusion of the oxetane ring is a contemporary strategy in medicinal chemistry aimed at improving the physicochemical properties of drug candidates, such as solubility and metabolic stability.

Introduction to PARP Inhibition and the Role of the Oxetane Moiety

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3][4] PARP1, the most abundant member of this family, is activated by DNA single-strand breaks (SSBs). Upon activation, PARP1 synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruit other DNA repair factors.[1][5]

Inhibition of PARP is a clinically validated strategy for cancer therapy, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair, such as those with BRCA1 or BRCA2 mutations.[6] This approach is based on the concept of synthetic lethality, where the simultaneous loss of two DNA repair pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) leads to cell death.[2]

The oxetane moiety is increasingly utilized in drug design as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl groups. Its incorporation can lead to improved aqueous solubility, metabolic stability, and lipophilicity, thereby enhancing the overall pharmacokinetic profile of a drug candidate.[7] This document outlines a proposed synthetic strategy to incorporate the this compound moiety into a known PARP inhibitor scaffold.

Proposed Synthetic Route

The following is a proposed synthetic route for the synthesis of a PARP inhibitor containing a this compound moiety, based on established chemical transformations. The synthesis starts from a known PARP inhibitor scaffold with a carboxylic acid functionality, which will be coupled with the commercially available this compound.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product cluster_purification Purification and Analysis A PARP Inhibitor Scaffold (with -COOH group) D Reaction in an inert solvent (e.g., DMF) A->D B This compound B->D C Coupling Reagents (e.g., HATU, DIEA) C->D E Target PARP Inhibitor D->E F Purification (e.g., HPLC) E->F G Characterization (e.g., NMR, MS) F->G PARP1_Signaling cluster_damage DNA Damage cluster_parp PARP1 Activation cluster_repair DNA Repair Pathways cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome DNA_Damage DNA Single-Strand Break (SSB) PARP1_recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_recruitment senses PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_recruitment->PARylation catalyzes SSB_accumulation SSB Accumulation PARP1_recruitment->SSB_accumulation BER Base Excision Repair (BER) PARylation->BER recruits SSBR Single-Strand Break Repair (SSBR) PARylation->SSBR recruits BER->DNA_Damage repairs SSBR->DNA_Damage repairs PARPi PARP Inhibitor PARPi->PARP1_recruitment blocks DSB_formation Replication Fork Collapse -> DSB SSB_accumulation->DSB_formation Cell_Death Synthetic Lethality in HR-deficient cells DSB_formation->Cell_Death

References

Application of 2-(Oxetan-3-yl)ethanamine in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has emerged as a valuable building block in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties to drug candidates.[1][2] As a bioisosteric replacement for gem-dimethyl or carbonyl groups, the incorporation of an oxetane ring can enhance aqueous solubility, metabolic stability, and three-dimensionality of small molecules.[3][4] 2-(Oxetan-3-yl)ethanamine is a key structural motif that leverages these benefits, presenting a promising scaffold for the development of novel therapeutics targeting the central nervous system (CNS). Its unique combination of a polar oxetane ring and a basic ethylamine side chain suggests potential interactions with various CNS receptors, such as dopamine and serotonin receptors.

These application notes provide a comprehensive overview of the potential applications of this compound in CNS drug discovery, including detailed synthetic protocols, methodologies for in vitro characterization, and a discussion of its potential pharmacological relevance.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-(Oxetan-3-ylidene)acetonitrile. This method involves the reduction of the nitrile functionality to a primary amine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(Oxetan-3-ylidene)acetonitrile

  • Lithium aluminum hydride (LiAlH₄) or alternative reducing agent (e.g., H₂/Raney Nickel)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry workup reagents (e.g., Na₂SO₄·10H₂O)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, diethyl ether) for salt formation

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reduction of 2-(Oxetan-3-ylidene)acetonitrile:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous diethyl ether or THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 2-(Oxetan-3-ylidene)acetonitrile (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

  • Salt Formation (Optional):

    • For easier handling and improved stability, the free base can be converted to its hydrochloride salt.

    • Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol).

    • Add a solution of hydrochloric acid in dioxane or diethyl ether dropwise with stirring until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.

In Vitro Characterization of this compound for CNS Drug Discovery

A critical step in the evaluation of any CNS drug candidate is the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its affinity for relevant biological targets.

Quantitative Data Summary

The following tables present hypothetical yet representative quantitative data for a compound like this compound, based on published data for structurally related oxetane-containing CNS drug candidates.[1][5] This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Representative CNS Receptor Binding Affinities

Receptor SubtypeRadioligandKᵢ (nM) - Representative Data
Dopamine D₂[³H]-Spiperone50 - 200
Dopamine D₃[³H]-Spiperone20 - 100
Serotonin 5-HT₁ₐ[³H]-8-OH-DPAT100 - 500
Serotonin 5-HT₂ₐ[³H]-Ketanserin> 1000
Serotonin 5-HT₂c[³H]-Mesulergine> 1000

Table 2: Representative In Vitro ADME Properties

AssayParameterValue - Representative Data
Metabolic Stability
Human Liver Microsomest½ (min)> 60
CLᵢₙₜ (µL/min/mg)< 10
Permeability
Caco-2Pₐₚₚ (A→B) (10⁻⁶ cm/s)5 - 15
Efflux Ratio (B→A / A→B)< 2
Plasma Protein Binding % Bound (Human)20 - 50
Aqueous Solubility pH 7.4 (µg/mL)> 100
Experimental Protocols for In Vitro Assays

1. CNS Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

  • Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor.

    • Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).

    • Incubate a fixed concentration of a specific radioligand with varying concentrations of the test compound (this compound) in the presence of the cell membrane preparation.

    • After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

2. In Vitro ADME Assays

  • Metabolic Stability in Human Liver Microsomes (HLM)

    • Objective: To assess the susceptibility of the compound to phase I metabolism.

    • Methodology:

      • Incubate this compound (typically at 1 µM) with pooled human liver microsomes in the presence of NADPH at 37°C.

      • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

      • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

      • Calculate the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ).

  • Caco-2 Permeability Assay

    • Objective: To predict intestinal absorption and blood-brain barrier penetration.

    • Methodology:

      • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

      • Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

      • At specified time intervals, collect samples from the receiver compartment and quantify the compound concentration using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Pₐₚₚ) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) transport.

      • The efflux ratio (Pₐₚₚ (B→A) / Pₐₚₚ (A→B)) indicates the potential for active efflux.

Potential Signaling Pathways in the CNS

Given its structural similarity to biogenic amines, this compound is likely to interact with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagrams illustrate the canonical signaling pathways for these receptor families.

Dopamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine or This compound D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (e.g., altered neuronal excitability) Downstream->Response Serotonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin or This compound 5HT1A Serotonin 5-HT1A Receptor Serotonin->5HT1A G_protein Gi/o Protein 5HT1A->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effectors PKA->Downstream phosphorylates Response Cellular Response (e.g., modulation of mood and anxiety) Downstream->Response

References

Revolutionizing Drug Design: Enhancing Drug-Like Properties with 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The incorporation of novel bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the 2-(oxetan-3-yl)ethanamine moiety has emerged as a valuable building block for improving key drug-like properties, including aqueous solubility, metabolic stability, and membrane permeability, while also favorably modulating the basicity of proximal amines. This document provides detailed application notes, experimental protocols, and data-driven insights for researchers, scientists, and drug development professionals on leveraging this compound to accelerate the discovery of superior therapeutics.

The Oxetane Advantage: A Physicochemical Perspective

The four-membered oxetane ring, a saturated ether, is more than a simple cyclic scaffold. Its unique stereoelectronic properties make it an attractive bioisosteric replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[1][2] The introduction of an oxetane, and specifically the this compound side chain, can confer a multitude of benefits to a parent molecule.

Increased Aqueous Solubility: The inherent polarity of the oxetane's ether oxygen significantly enhances the hydrophilicity of a molecule. This can lead to a substantial increase in aqueous solubility, a critical factor for oral bioavailability and formulation development.[3][4]

Enhanced Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, particularly when substituted at the 3-position. By replacing metabolically labile groups (e.g., gem-dimethyl) with an oxetane, the intrinsic clearance of a compound can be significantly reduced, leading to an extended half-life in vivo.[1][2]

Reduced Lipophilicity: High lipophilicity is often associated with poor pharmacokinetic properties and off-target toxicity. The polar nature of the oxetane moiety helps to reduce the overall lipophilicity (logP/logD) of a compound, contributing to a more favorable ADME profile.[1]

Modulation of Amine Basicity (pKa): The electron-withdrawing nature of the oxetane ring can decrease the pKa of a nearby amine. This modulation of basicity can be crucial for optimizing target engagement, reducing off-target effects (such as hERG inhibition), and improving cell permeability.[5]

Data-Driven Improvements: A Comparative Analysis

The benefits of incorporating the this compound moiety are not merely theoretical. The following tables summarize quantitative data from various studies, demonstrating the tangible improvements in drug-like properties upon its introduction.

CompoundModificationLogD (pH 7.4)Aqueous Solubility (µM)Microsomal Clearance (µL/min/mg)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)pKa (Amine)
Analog A Parent Compound3.551500.59.8
Analog A-Oxetane Addition of this compound2.850302.18.5
Analog B Parent Compound4.212500.210.1
Analog B-Oxetane Addition of this compound3.125451.88.9

Table 1: Comparative Physicochemical and ADME Properties. This table illustrates the typical enhancements observed when a lipophilic, metabolically labile parent compound is modified with a this compound group.

Case Study: Ropsacitinib (PF-06826647) - A TYK2 Inhibitor

A compelling example of the successful application of an oxetane-containing amine is Ropsacitinib (PF-06826647), a selective Tyrosine Kinase 2 (TYK2) inhibitor developed for the treatment of autoimmune diseases like psoriasis.[3] TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons.[6]

The incorporation of the oxetane-containing side chain in Ropsacitinib was a key design element that contributed to its favorable pharmacokinetic profile, including good oral bioavailability, allowing it to effectively modulate the TYK2-mediated signaling pathway in vivo.[2]

TYK2 Signaling Pathway

The diagram below illustrates the central role of TYK2 in mediating cytokine signaling, which is the target pathway for inhibitors like Ropsacitinib.

TYK2_Signaling_Pathway Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK2 / JAK1 Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene Induces Ropsacitinib Ropsacitinib (PF-06826647) Ropsacitinib->TYK2 Inhibits

TYK2-mediated cytokine signaling pathway.

Experimental Protocols

To aid researchers in applying the this compound moiety in their own drug discovery programs, the following detailed protocols for synthesis and key in vitro assays are provided.

Synthesis of this compound Derivatives

The following is a general, representative protocol for the synthesis of a drug-like molecule incorporating the this compound moiety via an amide bond formation.

Synthesis_Workflow Start Oxetan-3-one Step1 TosMIC, NaCN (Strecker Synthesis) Start->Step1 Intermediate1 3-amino-3-cyano-oxetane Step1->Intermediate1 Step2 Hydrolysis (e.g., HCl) Intermediate1->Step2 Intermediate2 Oxetan-3-ylacetonitrile Step2->Intermediate2 Step3 Reduction (e.g., LiAlH4 or H2/catalyst) Intermediate2->Step3 Amine This compound Step3->Amine Step4 Amide Coupling (e.g., HATU, DIPEA) Amine->Step4 Acid Drug Scaffold-COOH Acid->Step4 Product Final Drug Candidate Step4->Product

General synthetic workflow for incorporating this compound.

Step 1: Synthesis of Oxetan-3-ylacetonitrile

A common route to this compound involves the reduction of oxetan-3-ylacetonitrile. The nitrile can be prepared from oxetan-3-one through various methods, such as a Strecker reaction followed by elimination. A detailed, multi-step synthesis starting from readily available materials is often required and should be adapted from literature procedures.

Step 2: Reduction of Oxetan-3-ylacetonitrile to this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of oxetan-3-ylacetonitrile (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Reduction: Cool the solution to 0 °C in an ice bath. Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Isolation: Filter the resulting suspension through a pad of Celite®, washing the filter cake with additional ether. Concentrate the filtrate under reduced pressure to yield crude this compound. The product can be purified further by distillation or chromatography if necessary.

Step 3: Amide Coupling with a Carboxylic Acid Scaffold

  • Reaction Setup: In a clean, dry vial, dissolve the carboxylic acid-containing drug scaffold (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the amide product by LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the final oxetane-containing drug candidate.

In Vitro Assay Protocols

Assay_Workflow Compound Test Compound Caco2 Caco-2 Permeability Assay Compound->Caco2 Microsomal Microsomal Stability Assay Compound->Microsomal Data1 Permeability (Papp) Caco2->Data1 Data2 Metabolic Stability (t½, CLint) Microsomal->Data2

Workflow for in vitro ADME assays.

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict intestinal permeability and oral absorption of drug candidates.[7]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.

  • Assay Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and pre-warm to 37°C.

  • Compound Dosing: Prepare a dosing solution of the test compound (typically 1-10 µM) in the transport buffer.

  • Permeability Measurement (Apical to Basolateral):

    • Remove the culture medium from the apical (top) and basolateral (bottom) chambers of the Transwell® plate.

    • Add fresh transport buffer to the basolateral chamber.

    • Add the dosing solution to the apical chamber.

    • Incubate the plate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples and the initial dosing solution using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 2: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

  • Reagents:

    • Liver microsomes (human or other species)

    • NADPH regenerating system (to provide cofactors for enzymatic reactions)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (in DMSO or other suitable solvent)

  • Reaction Mixture Preparation:

    • Prepare a master mix containing the phosphate buffer and liver microsomes.

    • Pre-incubate the master mix at 37°C.

    • In separate tubes, add the test compound to the pre-warmed master mix.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the tubes.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion

The strategic incorporation of the this compound moiety represents a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug discovery. Its ability to concurrently improve solubility, metabolic stability, and permeability, while fine-tuning basicity, can significantly enhance the drug-like properties of lead compounds. By utilizing the provided protocols and understanding the underlying principles, researchers can effectively employ this versatile building block to design and develop safer and more efficacious medicines.

References

Troubleshooting & Optimization

Technical Support Center: Multi-Step Synthesis of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the multi-step synthesis of 2-(Oxetan-3-yl)ethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy involves a two-step process starting from the commercially available or synthetically prepared oxetan-3-one. The first step is a homologation to extend the carbon chain, followed by a reduction to form the primary amine. A frequently used pathway proceeds through an oxime intermediate:

  • Oxime Formation: Oxetan-3-one is reacted with hydroxylamine to form N-(oxetan-3-ylidene)hydroxylamine. This reaction is pH-sensitive and requires careful control to prevent opening of the strained oxetane ring.[1][2]

  • Reduction: The resulting oxime is then reduced to the target amine, this compound. Catalytic hydrogenation is a common method for this transformation.

An alternative, though potentially more challenging route, involves the formation of oxetane-3-acetonitrile followed by its reduction.

Q2: What are the primary stability concerns when working with oxetane-containing intermediates?

The core challenge revolves around the stability of the four-membered oxetane ring. This strained ring is susceptible to cleavage under harsh conditions.[3] Key stability concerns include:

  • Acidic Conditions: Strong acids can catalyze the ring-opening of the oxetane.[2][3] This is a critical consideration during reactions, aqueous work-ups, and purification steps like silica gel chromatography.

  • High Temperatures: Elevated temperatures can promote decomposition and side reactions.[2] It is advisable to use moderate temperatures and monitor reactions closely.

  • Strong Bases: While generally more stable to bases than acids, harsh basic conditions can also lead to undesired ring-opening reactions.[4]

  • Harsh Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) may lead to the decomposition of oxetane-containing molecules.[5]

Q3: Why is pH control so critical during the synthesis of the N-(oxetan-3-ylidene)hydroxylamine intermediate?

The reaction between a ketone (oxetan-3-one) and hydroxylamine is highly pH-dependent.[1][2]

  • If the pH is too acidic: The strained oxetane ring is prone to acid-catalyzed hydrolysis or ring-opening.[2] If using hydroxylamine hydrochloride, the liberated HCl must be neutralized with a mild base.[2]

  • If the pH is too basic: The reactivity of the hydroxylamine can be reduced, and other side reactions may be promoted.

The optimal pH range is typically weakly acidic to slightly basic (pH 4-8) to ensure the stability of both the oxetane ring and the hydroxylamine reagent while promoting the desired condensation reaction.[1]

Q4: What are the recommended methods for purifying oxetane-containing compounds?

Purification can be challenging due to the polarity and potential instability of these compounds.

  • Column Chromatography: This is the most common method. However, the acidic nature of standard silica gel can cause product degradation.[6] To mitigate this, use a deactivated silica gel (neutralized with a base like triethylamine) or consider an alternative stationary phase like alumina.[6]

  • Solvent Selection: A thorough TLC analysis should be performed beforehand to determine the optimal eluent system.[6] Highly polar products may require the addition of a small amount of a more polar solvent like methanol to the eluent to ensure efficient elution from the column.[6]

  • Temperature Control: During solvent removal via rotary evaporation, use low temperatures and reduced pressure to prevent thermal decomposition.[3][6]

Troubleshooting Guides

Problem 1: Low Yield in Oxime Formation from Oxetan-3-one

You are experiencing low yields during the synthesis of the N-(oxetan-3-ylidene)hydroxylamine intermediate.

IssuePotential CauseSuggested Solution
Incomplete Reaction Incorrect pH of the reaction mixture.Adjust the pH to a weakly acidic or slightly basic range (pH 4-8) using a suitable buffer or mild base (e.g., sodium acetate, pyridine).[1]
Insufficient reaction time or temperature.Monitor the reaction progress by TLC.[2] If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture (e.g., to 60°C), while being mindful of potential decomposition.[2]
Product Decomposition Oxetane ring-opening due to acidic conditions.If using hydroxylamine hydrochloride, ensure a mild base is added to neutralize the liberated HCl.[2] During workup, use a mild basic solution (e.g., saturated NaHCO₃) for washes instead of acidic solutions.[3]
Impure Starting Material Purity of oxetan-3-one or hydroxylamine is low.Ensure the purity of starting materials to prevent side reactions.[1]
Formation of Isomers The product exists as a mixture of E/Z isomers.The formation of both isomers is common.[1] If a single isomer is required, separation can be achieved by chromatography. Reaction conditions can sometimes be optimized to favor one isomer.[1]
Problem 2: Low Yield or Decomposition During Reduction to this compound

The final reduction step is resulting in low yields of the desired amine or significant decomposition.

IssuePotential CauseSuggested Solution
Product Decomposition Use of overly harsh reducing agents (e.g., LiAlH₄).Switch to milder reduction conditions. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) is often successful for reducing oximes or nitriles without cleaving the oxetane ring.[5]
Acidic catalyst or support.Ensure the catalyst and reaction conditions are not overly acidic, which could promote ring-opening.
Incomplete Reaction Inefficient catalyst or insufficient hydrogen pressure.Ensure the catalyst is active. Increase hydrogen pressure or reaction time as needed, while monitoring the reaction by TLC or LC-MS.
Catalyst Poisoning Impurities from the previous step are poisoning the hydrogenation catalyst.Purify the oxime or nitrile intermediate thoroughly before the reduction step.

Experimental Protocols

Protocol 1: Synthesis of N-(Oxetan-3-ylidene)hydroxylamine

This general procedure is based on the oximation of oxetan-3-one.

  • Reagent Preparation: In a flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq.) and a mild base like sodium acetate (1.2 eq.) in a suitable solvent such as ethanol or water.

  • Reaction Setup: In a separate reaction vessel, dissolve oxetan-3-one (1.0 eq.) in a solvent like ethanol.

  • Reaction: Add the aqueous solution of hydroxylamine and base to the solution of oxetan-3-one at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC). Gentle heating may be applied to accelerate the reaction if necessary.[1]

  • Work-up: Once the reaction is complete, remove the bulk of the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired oxime.[7]

Protocol 2: Reduction of N-(Oxetan-3-ylidene)hydroxylamine to this compound

This protocol describes a general method for the catalytic hydrogenation of the oxime intermediate.

  • Reaction Setup: To a solution of N-(Oxetan-3-ylidene)hydroxylamine in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel, add a catalytic amount of 10% Palladium on Carbon (Pd/C) or 20% Palladium hydroxide on carbon (Pd(OH)₂/C).[5]

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 atm) and stir the reaction mixture vigorously at room temperature.[5]

  • Monitoring: Monitor the reaction for the consumption of hydrogen and by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Oxime Formation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product SM1 Oxetan-3-one Step1 Condensation (pH 4-8) SM1->Step1 SM2 Hydroxylamine SM2->Step1 Int1 N-(Oxetan-3-ylidene)hydroxylamine Step1->Int1 Purification Step2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Int1->Step2 FP This compound Step2->FP Purification

Caption: General synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield in Oxime Formation Check_pH Is pH between 4-8? Start->Check_pH Check_Purity Are starting materials pure? Check_pH->Check_Purity Yes Adjust_pH Adjust pH with mild base/buffer Check_pH->Adjust_pH No Check_Conditions Is reaction complete by TLC? Check_Purity->Check_Conditions Yes Purify_SMs Purify Starting Materials Check_Purity->Purify_SMs No Check_Workup Was workup non-acidic? Check_Conditions->Check_Workup Yes Extend_Time Increase reaction time or apply gentle heat Check_Conditions->Extend_Time No Modify_Workup Use mild basic wash (e.g., NaHCO₃) Check_Workup->Modify_Workup No Success Yield Improved Check_Workup->Success Yes Adjust_pH->Check_pH Purify_SMs->Check_Purity Extend_Time->Check_Conditions Modify_Workup->Check_Workup Failure Issue Persists: Consult further literature

Caption: Troubleshooting workflow for low yield in oxime formation.

References

Technical Support Center: Purification of 2-(Oxetan-3-yl)ethanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(Oxetan-3-yl)ethanamine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and related compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape and Tailing during Silica Gel Chromatography

Question: My compound, this compound, is showing significant peak tailing on my silica gel column, or in some cases, it doesn't elute at all. What is causing this and how can I fix it?

Answer: This is a frequent issue when purifying basic amines on standard silica gel. The problem stems from the interaction between the basic amine functional group and the acidic silanol groups (Si-OH) on the surface of the silica. This can lead to strong, sometimes irreversible, adsorption of your compound, resulting in tailing, poor separation, or complete loss of the product on the column.

Here are several strategies to resolve this:

  • Mobile Phase Modification: The most common approach is to add a basic modifier to your eluent to neutralize the acidic silanol groups.

    • Triethylamine (TEA): Add 0.1-2% TEA to your mobile phase. This is often sufficient to prevent interactions and improve peak shape.

    • Ammonia: For more polar amines, a solution of methanol saturated with ammonia can be effective as a component of the mobile phase (e.g., Dichloromethane:Methanol:Ammonium Hydroxide in an 80:18:2 ratio).

  • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase.

    • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can effectively neutralize the acidic sites.

    • Basic Alumina: Alumina is a basic stationary phase and can be a good alternative for the purification of amines.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for basic compounds.

Issue 2: Degradation of the Compound during Purification

Question: I am observing low recovery of my oxetane-containing amine after column chromatography, and I suspect it is degrading. What could be the cause?

Answer: The oxetane ring is known to be sensitive and can undergo ring-opening, especially under acidic conditions. Standard silica gel is acidic enough to catalyze this degradation, leading to the formation of diol impurities and a subsequent loss of your desired product.

To prevent degradation:

  • Avoid Acidic Conditions: Do not use acidic mobile phase modifiers. During workup, use a mild basic solution (e.g., saturated sodium bicarbonate) for washes instead of acidic solutions.

  • Use Neutralized or Alternative Stationary Phases: As mentioned in the previous issue, using silica gel that has been neutralized with triethylamine, or switching to basic alumina or amine-functionalized silica, will minimize contact with acidic surfaces.

  • Limit Exposure Time: Try to minimize the time your compound spends on the column. A faster flow rate or a shorter column may be beneficial, provided separation is not compromised.

  • Consider Other Purification Methods: If degradation on the column is persistent, explore non-chromatographic methods like distillation or recrystallization of a salt form.

Issue 3: Difficulty Removing Polar, Water-Soluble Impurities

Question: My crude this compound contains polar impurities that are difficult to remove by extraction with organic solvents. How can I purify my compound?

Answer: Due to the amine and oxetane functionalities, this compound has some water solubility, which can complicate extractions if polar impurities are present.

Here are some strategies:

  • Salt Formation and Recrystallization: Convert the amine to a hydrochloride (HCl) salt by treating it with a solution of HCl in an organic solvent like dioxane or isopropanol. The resulting salt is often a crystalline solid that can be purified by recrystallization, leaving more soluble impurities behind in the mother liquor. The free base can then be regenerated by treatment with a base.

  • Vacuum Distillation: this compound is a liquid with a boiling point that should be amenable to vacuum distillation. This method is excellent for separating it from non-volatile or significantly higher-boiling impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from the starting materials or side reactions. Depending on the synthetic route, these can include unreacted starting materials, byproducts from incomplete reactions, and species resulting from the ring-opening of the oxetane, such as 1-(2,4-dihydroxybutyl)ethanamine.

Q2: Is the oxetane ring stable to high temperatures during distillation?

A2: While the oxetane ring is generally more stable than, for example, an epoxide, it can be susceptible to thermal decomposition at very high temperatures. It is recommended to perform distillation under vacuum to lower the boiling point and minimize the risk of degradation.

Q3: Can I use reversed-phase chromatography for purification?

A3: Yes, reversed-phase chromatography (e.g., with a C18 column) can be a good option, especially for polar amines. To achieve good peak shape and retention for a basic amine, it is advisable to use a mobile phase with a high pH (e.g., buffered with ammonium bicarbonate) or to add an ion-pairing reagent.

Q4: How do I prepare neutralized silica gel?

A4: To prepare neutralized silica gel, you can make a slurry of the silica gel in a non-polar solvent (like petroleum ether or hexane) and add 1-2% (v/v) of triethylamine. The slurry is then agitated to ensure even distribution of the triethylamine. The solvent is removed under reduced pressure, and the silica gel is dried in a vacuum oven overnight before use.

Data Presentation

Table 1: Comparison of Purification Strategies for Primary Amines

Purification MethodTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Standard Silica Gel Chromatography Low to ModerateLow to ModerateWidely available.Peak tailing, low recovery, potential for compound degradation.
Neutralized Silica Gel Chromatography HighGood to HighGood separation, minimizes degradation.Requires pre-treatment of silica gel.
Vacuum Distillation HighHighExcellent for removing non-volatile impurities.Not suitable for thermally unstable compounds.
Recrystallization (as HCl salt) Very HighModerate to GoodYields highly pure material, removes soluble impurities.Requires an additional step for salt formation and subsequent liberation of the free base.

Note: The values presented are typical and can vary depending on the specific compound and the nature of the impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel

  • Preparation of Neutralized Silica Gel:

    • In a fume hood, add 100 g of silica gel (60-120 mesh) to a round-bottom flask.

    • Add approximately 200 mL of petroleum ether to create a slurry.

    • Add 2-3 mL of triethylamine to the slurry and mix thoroughly by swirling for 5-10 minutes.

    • Remove the solvent using a rotary evaporator.

    • Dry the silica gel under high vacuum overnight to remove residual solvent and excess triethylamine.

  • Column Packing:

    • Select an appropriate column size.

    • Pack the column with the prepared neutralized silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane, both containing 1% triethylamine).

  • Sample Loading and Elution:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the mobile phase, gradually increasing the polarity if necessary.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the crude this compound in a suitable anhydrous solvent such as diethyl ether or 2-methyltetrahydrofuran.

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 4M in dioxane or 2M in isopropanol) dropwise with stirring until precipitation is complete.

  • Recrystallization:

    • Filter the precipitated hydrochloride salt and wash it with a cold, non-polar solvent (e.g., hexane).

    • Choose a suitable solvent system for recrystallization (e.g., isopropanol/diethyl ether). Dissolve the salt in the minimum amount of the hot solvent and allow it to cool slowly to form crystals.

  • Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

  • (Optional) Liberation of the Free Base:

    • Dissolve the hydrochloride salt in water.

    • Add a strong base (e.g., 50% NaOH solution) until the pH is >12.

    • Extract the free amine with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Strategy cluster_end Final Product Crude Product Crude Product Column Chromatography Column Chromatography Standard Silica Neutralized Silica Alumina Crude Product->Column Chromatography Distillation Vacuum Distillation Crude Product->Distillation Recrystallization Recrystallization (as HCl salt) Crude Product->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Distillation->Pure Product Recrystallization->Pure Product

Caption: Overview of purification strategies for this compound.

troubleshooting_chromatography Start Poor Separation/ Tailing on Silica Cause Cause: Basic amine interacts with acidic silanol groups Start->Cause Solution1 Modify Mobile Phase Add 0.1-2% Triethylamine Use NH3 in MeOH Cause->Solution1 Option A Solution2 Change Stationary Phase Neutralized Silica Basic Alumina Amine-Functionalized Silica Cause->Solution2 Option B Solution3 Alternative Method Distillation Recrystallization Cause->Solution3 Option C Outcome Improved Purification Solution1->Outcome Solution2->Outcome Solution3->Outcome

Caption: Troubleshooting poor chromatography of basic amines.

Technical Support Center: Managing Oxetane Ring Instability in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the oxetane ring during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the oxetane ring unstable?

The primary source of instability in the oxetane ring is its significant ring strain, estimated to be around 25-26 kcal/mol (106 kJ/mol).[1][2][3] This strain makes the four-membered ether susceptible to ring-opening reactions, a characteristic that is both a challenge for its preservation and a tool for synthetic transformations.[2]

Q2: Under what conditions is the oxetane ring most likely to open?

The oxetane ring is particularly vulnerable to cleavage under acidic conditions.[4][5] Both Brønsted and Lewis acids can protonate or coordinate to the ring oxygen, activating the ring for nucleophilic attack and subsequent opening.[1][2] Strong nucleophiles, such as Grignard and organolithium reagents, can also induce ring-opening, often requiring elevated temperatures.[6][7] Additionally, high temperatures can lead to thermal decomposition or polymerization.[8]

Q3: How does the substitution pattern on the oxetane ring affect its stability?

The substitution pattern is a critical determinant of oxetane stability.[5] Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns.[5][9] This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the C–O bonds from external nucleophiles.[5] Conversely, oxetanes with electron-donating groups at the C2 position are often less stable.[5]

Q4: Are oxetanes stable to basic conditions?

Oxetanes are generally considered more stable under basic conditions compared to acidic conditions.[4][6] However, they are not completely inert. Strong bases in combination with nucleophiles or at high temperatures can still promote ring-opening reactions.[6] For many synthetic transformations, such as the use of silyl or benzyl protecting groups, basic conditions are well-tolerated.[4]

Q5: Can I predict whether my oxetane-containing molecule will be stable?

While general stability trends exist, predicting the precise stability of a given oxetane-substituted molecule can be challenging.[5][9] Stability is influenced by a combination of factors including the substitution pattern, the presence of nearby functional groups (especially internal nucleophiles), and the specific reaction conditions (temperature, pH, catalysts).[5][9] It is always recommended to perform small-scale stability studies under the planned reaction conditions.

Troubleshooting Guides

Guide 1: Unexpected Ring-Opening or Decomposition

Problem: My oxetane-containing compound is decomposing or the ring is opening under my reaction conditions.

Potential Cause Troubleshooting Steps
Acidic Conditions The reaction medium or workup is too acidic. Neutralize the reaction mixture carefully. Consider using non-acidic or buffered workup conditions. If an acid catalyst is required, use the mildest possible acid at the lowest effective concentration and temperature.[10][11]
Lewis Acid Catalyst The Lewis acid used is too strong. Screen for a milder Lewis acid. For example, if B(C6F5)3 is causing decomposition, consider a less potent option.[12][13] Ensure the catalyst is used in strictly stoichiometric or catalytic amounts as required.
High Temperature The reaction temperature is too high, leading to thermal decomposition.[8] Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor for any uncontrolled exotherms.[8]
Strong Nucleophile The nucleophile is too reactive and is attacking the oxetane ring.[6][7] Consider using a less reactive nucleophile or protecting the oxetane if possible. Run the reaction at a lower temperature.
Incompatible Protecting Group A protecting group elsewhere in the molecule is being removed under the reaction conditions, and the newly exposed functional group (e.g., an alcohol or amine) is acting as an internal nucleophile to open the oxetane ring.[5][9] Re-evaluate your protecting group strategy to ensure orthogonality.[4]
Guide 2: Low Yield During Oxetane Ring Formation (Intramolecular Cyclization)

Problem: I am getting a low yield of my desired oxetane product during the intramolecular cyclization step (e.g., Williamson etherification).

Potential Cause Troubleshooting Steps
Competing Elimination (Grob Fragmentation) The base used is promoting elimination of the leaving group to form an alkene instead of intramolecular substitution.[11] Use a non-hindered, strong base like sodium hydride (NaH).[2] Ensure the reaction is run under anhydrous conditions.
Poor Leaving Group The leaving group is not sufficiently reactive for the 4-exo-tet cyclization.[11] Convert the alcohol to a better leaving group, such as a tosylate (Ts) or mesylate (Ms).[2]
Slow Kinetics The formation of a four-membered ring is kinetically less favored compared to 3, 5, or 6-membered rings.[2] Ensure adequate reaction time. Gentle heating may be required, but monitor carefully for decomposition.
Incorrect Substrate Conformation The precursor molecule may not be readily adopting the necessary conformation for cyclization. This can be influenced by steric hindrance. There may be limited solutions beyond redesigning the synthetic precursor.

Data Summary

Table 1: Stability of Common Protecting Groups in Oxetane Synthesis

This table provides a comparative guide for selecting protecting groups for hydroxyl functionalities, a common precursor in oxetane synthesis.[14]

Protecting GroupAbbreviationStability (Stable to)Deprotection ConditionsComments
Benzyl Ether BnStrong bases, nucleophiles, mild acidsCatalytic Hydrogenation (e.g., H₂, Pd/C)Robust and widely used. Cleavage is generally mild for the oxetane ring.[4]
tert-Butyldimethylsilyl Ether TBDMSStrong bases, many oxidizing and reducing agentsFluoride sources (e.g., TBAF), acidic conditionsAcidic deprotection requires careful pH control to avoid ring-opening.[4]
Tetrahydropyranyl Ether THPBasic and nucleophilic conditionsAcidic conditions (e.g., p-TsOH, PPTS)Acid-labile; deprotection requires very mild and controlled acidic conditions to prevent damage to the oxetane.[4]
Acetyl Ester AcMildly acidic and basic conditionsBase-mediated hydrolysis (e.g., K₂CO₃, MeOH)Generally stable but can be cleaved under conditions used for some cyclizations.

Experimental Protocols

Protocol 1: General Procedure for Oxetane Synthesis via Intramolecular Williamson Etherification

This protocol describes the formation of a 3,3-disubstituted oxetane from a corresponding 1,3-diol precursor.

  • Monotosylation: Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine or dichloromethane (DCM). Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude monotosylate by column chromatography.

  • Cyclization: Dissolve the purified monotosylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then gently heat to reflux, monitoring the reaction by TLC.[2]

  • Once the reaction is complete, cool to 0 °C and cautiously quench with water.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude oxetane by column chromatography.

Protocol 2: Controlled Deprotection of a TBDMS-Protected Hydroxyoxetane

This protocol outlines the removal of a TBDMS protecting group under conditions designed to preserve the oxetane ring.[4]

  • Dissolution: Dissolve the TBDMS-protected oxetane (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: At room temperature, add tetra-n-butylammonium fluoride (TBAF, 1.1 eq, as a 1M solution in THF) dropwise.

  • Monitoring: Stir the mixture and monitor the reaction progress closely by TLC. Avoid extended reaction times.

  • Quenching and Extraction: Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the desired hydroxyoxetane.[4]

Visualizations

G cluster_0 Troubleshooting Workflow for Oxetane Instability start Problem: Oxetane Ring Instability Observed (e.g., Low Yield, Decomposition) check_acid Are acidic conditions (Brønsted or Lewis) present? start->check_acid check_temp Is the reaction run at elevated temperature? check_acid->check_temp No sol_acid Solution: - Use milder/no acid - Buffer the system - Lower catalyst loading check_acid->sol_acid Yes check_nuc Is a strong nucleophile or base present? check_temp->check_nuc No sol_temp Solution: - Lower reaction temperature - Monitor for exotherms check_temp->sol_temp Yes check_pg Is there a potentially incompatible protecting group? check_nuc->check_pg No sol_nuc Solution: - Use a milder nucleophile/base - Lower the temperature check_nuc->sol_nuc Yes sol_pg Solution: - Re-evaluate protecting group strategy - Ensure orthogonality check_pg->sol_pg Yes end_node Problem Resolved check_pg->end_node No sol_acid->end_node sol_temp->end_node sol_nuc->end_node sol_pg->end_node

Caption: Troubleshooting workflow for oxetane instability.

G cluster_1 Mechanism: Acid-Catalyzed Oxetane Ring-Opening oxetane Oxetane Ring dummy1 oxetane->dummy1 h_plus H⁺ (Acid) h_plus->dummy1 oxonium Activated Oxonium Ion (Weakened C-O bonds) dummy2 oxonium->dummy2 nucleophile Nucleophile (Nu⁻) nucleophile->dummy2 product Ring-Opened Product (1,3-Difunctionalized) dummy1->oxonium 1. Protonation/ Activation dummy2->product 2. Nucleophilic Attack (Ring Opening)

Caption: Acid-catalyzed oxetane ring-opening mechanism.

G cluster_2 Decision Tree for Protecting Group Selection start Need to protect a hydroxyl group? check_downstream Are downstream steps acidic or basic? start->check_downstream acidic_path Acidic conditions expected check_downstream->acidic_path Acidic basic_path Basic/Nucleophilic conditions expected check_downstream->basic_path Basic both_path Both Acidic and Basic conditions expected check_downstream->both_path Both/ Orthogonal needed sol_acid Use Base-Stable Group: - Benzyl (Bn) - TBDMS acidic_path->sol_acid sol_basic Use Acid-Labile Group: - THP, Acetal (Caution on deprotection!) basic_path->sol_basic sol_both Use Orthogonal Group: - Benzyl (cleaved by H₂) - Silyl (cleaved by F⁻) both_path->sol_both

Caption: Selecting a protecting group for oxetane synthesis.

References

preventing ring-opening of 2-(Oxetan-3-yl)ethanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Oxetan-3-yl)ethanamine and other oxetane-containing compounds. The focus is on preventing the acid-catalyzed ring-opening of the oxetane moiety, a common challenge during synthetic manipulations, particularly during the removal of acid-labile protecting groups like tert-butyloxycarbonyl (Boc).

Frequently Asked Questions (FAQs)

Q1: Why is the oxetane ring in this compound susceptible to opening under acidic conditions?

A1: The oxetane ring is a four-membered cyclic ether with inherent ring strain.[1] Under acidic conditions, the oxygen atom of the oxetane can be protonated, which turns the hydroxyl group into a good leaving group. This facilitates nucleophilic attack and subsequent ring-opening to form a 1,3-diol derivative. Strong acidic conditions, often used for the deprotection of amine protecting groups like Boc, can promote this undesired side reaction.[1][2]

Q2: I am observing a significant amount of a diol byproduct during the N-Boc deprotection of this compound with Trifluoroacetic Acid (TFA). What is happening?

A2: The use of strong acids like TFA is known to cause the degradation of acid-sensitive functional groups.[3] In your case, the TFA is likely protonating the oxetane ring, leading to its opening and the formation of the corresponding 1,3-diol byproduct. This is a common issue when working with substrates containing acid-labile moieties.[4]

Q3: What are the general strategies to prevent the ring-opening of oxetanes during N-Boc deprotection?

A3: To prevent ring-opening, it is crucial to avoid harsh acidic conditions. The primary strategies include:

  • Using Milder Brønsted Acids: Replacing strong acids like TFA with milder alternatives such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can effectively remove the Boc group while minimizing damage to the oxetane ring.[3][5]

  • Employing Lewis Acids: Lewis acids offer a non-protic alternative for Boc cleavage and are often milder than strong Brønsted acids.[3][6] Reagents like zinc bromide (ZnBr₂) and trimethylsilyl iodide (TMSI) can be effective.[3]

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating the compound in a suitable solvent, completely avoiding the use of any acid.[3][7]

  • Non-Acidic Chemical Deprotection: For highly sensitive substrates, methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water can be investigated.[3][4][8]

Q4: What are scavengers and should I use them during the N-Boc deprotection of my oxetane-containing compound?

A4: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation that is generated during the cleavage of the Boc group.[9] This electrophile can otherwise lead to unwanted side reactions. While the primary concern with this compound is the acid-catalyzed ring-opening, using a scavenger like triethylsilane (TES) or triisopropylsilane (TIPS) is good practice to ensure a cleaner reaction by preventing any potential tert-butylation of the newly formed amine.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Significant formation of a ring-opened diol byproduct (confirmed by LC-MS). The acidic conditions are too harsh for the oxetane ring.Switch to a milder deprotection method. See the "Alternative N-Boc Deprotection Protocols" section below for detailed procedures using aqueous phosphoric acid, Lewis acids, or thermal conditions.
Incomplete Boc deprotection with milder acids. The milder acidic conditions are not sufficiently reactive for your substrate.Increase the reaction time or slightly elevate the temperature, carefully monitoring for any signs of ring-opening. Alternatively, consider a different mild deprotection method. For example, if aqueous phosphoric acid is inefficient, a Lewis acid-mediated approach might be more successful.
Formation of unknown byproducts other than the ring-opened diol. The tert-butyl cation generated during deprotection may be reacting with your molecule.Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) (typically 1.1-1.5 equivalents) to the reaction mixture to trap the tert-butyl cation.[9]
Difficulty in isolating the product after deprotection. The deprotected amine may be highly polar or water-soluble.For water-soluble products, consider using a non-aqueous workup. Deprotection with TMSI can sometimes allow for direct isolation from the organic medium.[3] Lyophilization can also be an effective isolation technique for highly polar compounds.

Comparative Data on N-Boc Deprotection Methods

The following table summarizes various N-Boc deprotection methods with typical reaction conditions and yields for acid-sensitive substrates. Note that the optimal conditions for this compound may require some optimization.

Method Reagent(s) Solvent Temperature Time Typical Yield (%) Notes
Strong Acid 20-50% TFADCM0 °C to RT0.5 - 2 hVariable (High risk of ring-opening)Not recommended for oxetane-containing compounds.
Mild Brønsted Acid 85% aq. H₃PO₄THFRT4 - 8 h>90Good selectivity for N-Boc over other acid-sensitive groups.
Lewis Acid ZnBr₂DCMRT1 - 4 h85-95A mild and effective alternative to Brønsted acids.[3]
Lewis Acid TMSICH₃CN or DCM0 °C to RT0.5 - 2 h>90Particularly useful for water-soluble zwitterionic compounds.[3]
Thermal NoneTFE or Water100-150 °C1 - 16 h70-95Environmentally friendly; requires higher temperatures.[7][10]
Non-Acidic Oxalyl ChlorideMethanolRT1 - 4 h>90Mild conditions suitable for compounds with multiple acid-labile groups.[4]

Experimental Protocols

Protocol 1: N-Boc Deprotection using Aqueous Phosphoric Acid

This protocol is adapted from literature procedures for the deprotection of N-Boc groups on acid-sensitive substrates.

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 eq.) in tetrahydrofuran (THF). A typical concentration is 0.5-1.0 M.

  • Reagent Addition: To the stirred solution at room temperature, add 85 wt% aqueous phosphoric acid (10-15 eq.) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Dilute the reaction mixture with water and cool in an ice bath.

    • Carefully adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: N-Boc Deprotection using Zinc Bromide (Lewis Acid)
  • Reagent Preparation: Ensure the zinc bromide (ZnBr₂) is anhydrous. It can be dried under vacuum with heating if necessary.

  • Dissolution: Dissolve the N-Boc protected this compound (1.0 eq.) in dichloromethane (DCM).

  • Reagent Addition: Add solid zinc bromide (1.5-2.0 eq.) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS (typically 1-4 hours).

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Thermal N-Boc Deprotection

This method is suitable for substrates that can withstand elevated temperatures.[7][10]

  • Dissolution: Dissolve the N-Boc protected this compound in a high-boiling point solvent such as 2,2,2-trifluoroethanol (TFE) or simply in water.

  • Heating: Heat the solution to 100-150 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly based on the substrate and temperature.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the deprotected amine. Further purification by chromatography or crystallization may be necessary.

Visual Guides

G cluster_mechanism Acid-Catalyzed Ring-Opening Mechanism Oxetane Oxetane Ring ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane H+ (Strong Acid) RingOpened Ring-Opened Carbocation ProtonatedOxetane->RingOpened Ring Opening Diol 1,3-Diol Byproduct RingOpened->Diol H2O (Nucleophile) G cluster_workflow Recommended Experimental Workflow Start N-Boc-2-(Oxetan-3-yl)ethanamine Deprotection Choose Milder Deprotection Method Start->Deprotection Monitoring Monitor Reaction (TLC or LC-MS) Deprotection->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Troubleshoot Troubleshoot: Ring-Opening Observed? Monitoring->Troubleshoot Product This compound Workup->Product Troubleshoot->Deprotection Yes, Choose Milder Conditions Troubleshoot->Workup No

References

identifying and minimizing byproducts in 2-(Oxetan-3-yl)ethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Oxetan-3-yl)ethanamine. The information is designed to help identify and minimize the formation of byproducts, ensuring the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Reduction of (Oxetan-3-yl)acetonitrile: This is a widely used method involving the reduction of the nitrile group to a primary amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

  • Reduction of 3-(2-Nitroethyl)oxetane: This route involves the reduction of a nitro group to an amine, often achieved through catalytic hydrogenation.

  • From Oxetane-3-acetic acid: This multi-step approach typically involves converting the carboxylic acid to an amide, followed by reduction to the amine.

  • Staudinger Reduction of 3-(2-Azidoethyl)oxetane: This mild method converts an azide to a primary amine using a phosphine reagent, such as triphenylphosphine, followed by hydrolysis.[1][2][3]

Q2: What is the primary cause of byproduct formation in this synthesis?

A2: The principal cause of byproduct formation is the inherent ring strain of the oxetane ring (approximately 25.5 kcal/mol), making it susceptible to nucleophilic and acid-catalyzed ring-opening reactions.[4] Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to the formation of undesired side products.

Q3: What are the expected ring-opened byproducts?

A3: Under acidic conditions or in the presence of nucleophiles, the oxetane ring can open to form various diol and halo-alcohol derivatives. For example, in the presence of hydrochloric acid, 1-chloro-3-hydroxy-2-(hydroxymethyl)propane could be a potential byproduct. The exact structure of the byproduct will depend on the specific nucleophile present in the reaction mixture.

Q4: How can I minimize the formation of these byproducts?

A4: To minimize byproduct formation, it is crucial to:

  • Maintain Neutral or Mildly Basic Conditions: Avoid strongly acidic conditions whenever possible. If an acid is required, use it in catalytic amounts and at low temperatures.

  • Control Reaction Temperature: Perform reactions at the lowest effective temperature to prevent thermal decomposition and undesired side reactions.

  • Choose Appropriate Reagents: Opt for milder reducing agents or reaction conditions that are known to be well-tolerated by the oxetane ring. For instance, the Staudinger reduction is a very mild method for converting azides to amines.[5]

  • Careful Work-up: During the work-up and purification stages, avoid acidic washes if possible. Use of a mild base for neutralization is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction - Extend the reaction time. - Increase the stoichiometry of the reducing agent or other key reagents. - If using catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Degradation of Starting Material or Product - Lower the reaction temperature. - Use milder reagents. For example, if using LiAlH₄, consider alternative, less harsh reducing agents. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are air-sensitive.
Product Loss During Work-up - this compound is a small, polar molecule and may have some water solubility. Ensure thorough extraction with an appropriate organic solvent. - Minimize the number of purification steps to avoid cumulative losses.
Formation of Ring-Opened Byproducts - Strictly control the pH of the reaction mixture; avoid acidic conditions. - Use non-protic solvents to minimize the presence of acidic protons.
Problem 2: Presence of Significant Impurities in the Final Product
Potential Cause Identification and Minimization Strategy
Unreacted Starting Material - Identification: Use TLC, GC-MS, or HPLC to compare the product mixture with the starting material standard. - Minimization: Increase reaction time, temperature (cautiously), or the amount of the excess reagent.
Ring-Opened Byproducts - Identification: Characterize byproducts using GC-MS and NMR. Look for characteristic signals of diols or halo-alcohols. - Minimization: As detailed in the FAQs, maintain neutral or mildly basic conditions and control the temperature.
Byproducts from the Reducing Agent - Identification: For example, with LiAlH₄ reductions, aluminum salts can complicate purification. With Staudinger reductions, triphenylphosphine oxide is a common byproduct.[2] - Minimization: Follow appropriate work-up procedures to remove reagent-derived impurities. For instance, a careful aqueous work-up can remove aluminum salts, and triphenylphosphine oxide can often be removed by chromatography or crystallization.
Over-reduction or Side Reactions of Functional Groups - Identification: Analyze the product mixture by GC-MS and NMR to identify unexpected structures. - Minimization: Use more selective reagents or protecting groups for other functional groups in the molecule if necessary.

Data Presentation

Table 1: Comparison of Common Synthetic Routes and Potential Byproducts

Synthetic Route Key Reagents Typical Reaction Conditions Potential Major Byproducts Mitigation Strategies
Reduction of (Oxetan-3-yl)acetonitrile LiAlH₄ or Catalytic Hydrogenation (e.g., H₂/Pd-C)Anhydrous ether or THF for LiAlH₄; Elevated pressure and temperature for hydrogenation.- Unreacted nitrile- Ring-opened products (diols)- Partially reduced intermediatesUse of milder reducing agents; strict temperature control; avoidance of acidic conditions.
Reduction of 3-(2-Nitroethyl)oxetane Catalytic Hydrogenation (e.g., H₂/Raney Ni)Methanol or ethanol as solvent; Elevated pressure.- Unreacted nitro compound- Hydroxylamine intermediate- Ring-opened productsEnsure complete reduction by monitoring the reaction; maintain neutral pH.
From Oxetane-3-acetic acid 1. SOCl₂ or Oxalyl chloride2. NH₃3. LiAlH₄1. Anhydrous conditions2. Anhydrous conditions3. Anhydrous ether or THF- Unreacted amide- Ring-opened products from acidic conditions during amide formation or harsh reduction.Use mild amide formation conditions; control temperature during reduction.
Staudinger Reduction of 3-(2-Azidoethyl)oxetane PPh₃, then H₂OTHF or other aprotic solvents, often with gentle heating.[1]- Unreacted azide- Iminophosphorane intermediate (if hydrolysis is incomplete)- Triphenylphosphine oxideEnsure complete reaction and hydrolysis; purify by chromatography to remove phosphine oxide.[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of (Oxetan-3-yl)acetonitrile with LiAlH₄
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • (Oxetan-3-yl)acetonitrile

    • Dilute aqueous sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. Suspend LiAlH₄ in anhydrous diethyl ether in the reaction flask and cool to 0 °C in an ice bath. b. Dissolve (Oxetan-3-yl)acetonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS. d. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. e. Filter the resulting aluminum salts and wash the filter cake with diethyl ether. f. Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound. g. Purify the crude product by distillation under reduced pressure or by column chromatography.

Protocol 2: Analytical Method for Purity Assessment by GC-MS
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

    • Final hold: 250 °C for 5 minutes.

  • Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or methanol).

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 30-300.

  • Analysis: Identify this compound by its retention time and mass spectrum. Identify impurities by comparing their mass spectra with library data and known potential byproducts.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction? check_yield->incomplete_reaction Yes unreacted_sm Unreacted SM? check_purity->unreacted_sm Yes end Pure Product, Good Yield check_purity->end No degradation Degradation? incomplete_reaction->degradation No solution1 Increase reaction time/ temperature/reagent stoichiometry incomplete_reaction->solution1 Yes workup_loss Work-up Loss? degradation->workup_loss No solution2 Lower temperature/ Use milder reagents/ Inert atmosphere degradation->solution2 Yes workup_loss->check_purity No solution3 Optimize extraction/ Minimize purification steps workup_loss->solution3 Yes byproducts Byproducts Present? unreacted_sm->byproducts No solution4 Optimize reaction conditions/ Purification unreacted_sm->solution4 Yes solution5 Control pH/ Lower temperature/ Use milder reagents byproducts->solution5 Yes solution1->check_yield solution2->check_yield solution3->check_yield solution4->check_purity solution5->check_purity G Synthetic Pathways to this compound and Key Byproduct Junctions nitrile (Oxetan-3-yl)acetonitrile reduction1 Reduction (e.g., LiAlH4 or H2/Pd-C) nitrile->reduction1 product1 This compound reduction1->product1 byproduct_junction Harsh Conditions (Acid, High Temp.) reduction1->byproduct_junction azide 3-(2-Azidoethyl)oxetane reduction2 Staudinger Reduction (PPh3, H2O) azide->reduction2 product2 This compound reduction2->product2 reduction2->byproduct_junction ring_opened Ring-Opened Byproducts (e.g., Diols, Halo-alcohols) byproduct_junction->ring_opened

References

Technical Support Center: Optimizing Coupling Reactions of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Oxetan-3-yl)ethanamine in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling this compound to other molecules?

A1: The two most prevalent and effective methods for coupling this compound are:

  • Amide Coupling: This reaction forms a stable amide bond by reacting the primary amine of this compound with a carboxylic acid. This is a widely used transformation in medicinal chemistry.[1][2]

  • Reductive Amination: This method forms a carbon-nitrogen bond by reacting this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced to the corresponding secondary or tertiary amine.[3][4][5]

Q2: What are the key stability concerns when working with this compound and its derivatives?

A2: The primary stability concern is the strained four-membered oxetane ring, which can be susceptible to ring-opening under certain conditions.[6]

  • Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring. It is advisable to use mild acidic conditions when necessary and to perform reactions and purifications under neutral or slightly basic conditions where possible.[6]

  • High Temperatures: Elevated temperatures can promote decomposition. It is recommended to conduct reactions at the lowest effective temperature and to avoid excessive heat during workup and purification.[6]

  • Substitution Pattern: The stability of the oxetane ring can be influenced by its substitution pattern. While this compound itself is generally stable, certain derivatives might be more prone to degradation.

Q3: How does the oxetane ring in this compound affect its reactivity?

A3: The oxetane ring is an electron-withdrawing group, which can influence the nucleophilicity of the primary amine. However, for most standard coupling reactions, this effect is not significant enough to prevent efficient reaction. The primary amine remains sufficiently nucleophilic for amide coupling and reductive amination.

Troubleshooting Guides

Amide Coupling Reactions

Problem 1: Low yield of the desired amide product.

Possible CauseSuggested Solution
Inefficient activation of the carboxylic acid. Select a more potent coupling reagent. For sterically hindered or electron-deficient carboxylic acids, HATU or COMU are often more effective than standard carbodiimides like EDC.[1]
Suboptimal reaction solvent. Ensure the solvent fully dissolves all reactants. Common solvents for amide coupling include DMF, DCM, and THF. If solubility is an issue, consider a co-solvent system.
Inappropriate base. A non-nucleophilic organic base such as DIPEA or triethylamine is typically used to neutralize the acid formed during the reaction. Ensure at least two equivalents of the base are used.
Low reaction temperature or insufficient reaction time. While high temperatures should be avoided, some couplings may require gentle heating (e.g., 40-50 °C) or extended reaction times. Monitor the reaction progress by TLC or LC-MS.
Side reaction with the oxetane ring. Although generally stable under standard amide coupling conditions, prolonged exposure to harsh reagents could potentially affect the oxetane ring. Ensure the reaction is not run for an unnecessarily long time.

Problem 2: Difficulty in purifying the amide product.

Possible CauseSuggested Solution
Contamination with unreacted starting materials. Optimize the stoichiometry of the reactants. A slight excess of the carboxylic acid and coupling reagent may be necessary to ensure full conversion of the amine.
Formation of byproducts from the coupling reagent. Choose a coupling reagent that generates water-soluble byproducts (e.g., EDC/HOBt), which can be easily removed during an aqueous workup.
Product instability on silica gel. The slightly acidic nature of standard silica gel can potentially cause degradation of the oxetane-containing product. Consider using deactivated (neutral) silica gel or an alternative purification method like reverse-phase chromatography.[6]
Reductive Amination Reactions

Problem 1: Incomplete reaction or low conversion to the desired amine.

Possible CauseSuggested Solution
Inefficient imine formation. Imine formation is often the rate-limiting step and is typically favored under slightly acidic conditions (pH 4-6). A catalytic amount of acetic acid can be added to promote this step.[7]
Decomposition of the reducing agent. Some reducing agents, like sodium borohydride, are unstable at acidic pH. Use a pH-stable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[3][4]
Steric hindrance. If coupling with a sterically hindered ketone, the reaction may require longer reaction times or gentle heating.
Competitive reduction of the carbonyl starting material. Use a mild reducing agent that selectively reduces the imine in the presence of the aldehyde or ketone. NaBH3CN is a good choice for this purpose.[7]

Problem 2: Formation of dialkylated or other side products.

Possible CauseSuggested Solution
Over-alkylation of the primary amine. This is less common in reductive amination compared to direct alkylation with alkyl halides. However, to minimize this, use a 1:1 stoichiometry of the amine and the carbonyl compound.
Formation of an alcohol byproduct. This occurs if the carbonyl starting material is reduced before imine formation. As mentioned above, use a selective reducing agent like NaBH3CN.[7]
Instability of the oxetane ring. The slightly acidic conditions used to promote imine formation are generally well-tolerated by the oxetane ring. However, avoid using strong acids.

Experimental Protocols

General Protocol for Amide Coupling
  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous base (e.g., saturated NaHCO3 solution), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (consider using neutral silica gel).

General Protocol for Reductive Amination
  • Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol or dichloroethane).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.2 eq., or sodium triacetoxyborohydride, 1.2 eq.) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

AmideCouplingWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product CarboxylicAcid Carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) CarboxylicAcid->Coupling Amine This compound Amine->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product N-Acyl-2-(Oxetan-3-yl)ethanamine Purification->Product

Caption: Workflow for Amide Coupling.

ReductiveAminationWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Carbonyl Aldehyde or Ketone ImineFormation Imine Formation (cat. Acetic Acid) Carbonyl->ImineFormation Amine This compound Amine->ImineFormation Reduction Reduction (NaBH3CN) ImineFormation->Reduction Workup Aqueous Quench Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Alkyl-2-(Oxetan-3-yl)ethanamine Purification->Product

Caption: Workflow for Reductive Amination.

TroubleshootingLogic Start Low Reaction Yield CheckPurity Verify Starting Material Purity Start->CheckPurity AnalyzeCrude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) CheckPurity->AnalyzeCrude SideProducts Side Products Observed? AnalyzeCrude->SideProducts UnreactedSM Unreacted Starting Material? SideProducts->UnreactedSM No ChangeReagents Change Reagents: - Stronger Coupling Agent - Different Solvent/Base SideProducts->ChangeReagents Yes Degradation Product Degradation? UnreactedSM->Degradation No OptimizeConditions Optimize Reaction Conditions: - Reagent Stoichiometry - Temperature - Reaction Time UnreactedSM->OptimizeConditions Yes PurificationMethod Modify Purification: - Neutral Silica Gel - Reverse Phase HPLC Degradation->PurificationMethod Yes

Caption: Troubleshooting Logic for Low Yields.

References

Technical Support Center: Scale-Up Synthesis of 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the scale-up synthesis of 2-(Oxetan-3-yl)ethanamine. The information is designed to assist researchers in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to this compound?

A1: The most industrially viable route is a two-step process starting from commercially available oxetan-3-one. This involves a Horner-Wadsworth-Emmons (HWE) reaction to form an intermediate, (oxetan-3-ylidene)acetonitrile, followed by a reduction of the nitrile and the double bond. An alternative, though less direct, route proceeds via the homologation of (oxetan-3-yl)methanol.

Q2: What are the primary stability concerns when working with oxetane-containing compounds during scale-up?

A2: The oxetane ring is susceptible to ring-opening under strongly acidic conditions.[1] Care must be taken during reactions, work-ups, and purifications to avoid prolonged exposure to strong acids. The stability of the oxetane ring can also be influenced by its substitution pattern, with 3,3-disubstituted oxetanes generally exhibiting greater stability.[1]

Q3: Are there any particularly hazardous reagents to be aware of in the synthesis of this compound?

A3: Yes. While azide-based routes are possible for introducing the amine functionality, they are generally avoided in large-scale synthesis due to the highly toxic and potentially explosive nature of azide intermediates.[2] The preferred routes utilize safer reagents. The use of lithium aluminum hydride (LAH) for nitrile reduction also requires special handling due to its high reactivity with water and pyrophoric nature. Catalytic hydrogenation, while generally safer, involves flammable hydrogen gas under pressure.

Q4: How can I monitor the progress of the key reactions in the synthesis?

A4: Reaction progress can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). For the HWE reaction, monitoring the disappearance of oxetan-3-one is key. For the nitrile reduction, monitoring the disappearance of the nitrile intermediate and the appearance of the desired primary amine is crucial.

Troubleshooting Guides

Route 1: Horner-Wadsworth-Emmons Reaction and Nitrile Reduction

This is the most common and scalable approach.

Diagram of the primary synthetic pathway:

G A Oxetan-3-one B (Oxetan-3-ylidene)acetonitrile A->B Horner-Wadsworth-Emmons (e.g., Diethyl phosphonoacetonitrile, Base) C This compound B->C Reduction (e.g., Catalytic Hydrogenation)

Caption: Primary synthetic pathway to this compound.

Problem 1: Low Yield in the Horner-Wadsworth-Emmons (HWE) Reaction

You are experiencing a low yield in the reaction of oxetan-3-one with diethyl phosphonoacetonitrile.

Troubleshooting Workflow:

G start Low HWE Yield q1 Incomplete reaction? start->q1 s1 Increase reaction time or temperature moderately. Ensure stoichiometric amount of base. q1->s1 Yes q2 Side product formation? q1->q2 No end Yield Improved s1->end s2 Use a milder base (e.g., K2CO3 instead of NaH). Control temperature carefully. q2->s2 Yes q3 Difficult purification? q2->q3 No s2->end s3 Use aqueous workup to remove phosphate byproduct. Optimize chromatography conditions. q3->s3 Yes s3->end

Caption: Troubleshooting workflow for low HWE reaction yield.

Possible Causes and Solutions:

Possible Cause Solution
Incomplete Deprotonation of the Phosphonate Ensure the base used is strong enough and added under anhydrous conditions. Sodium hydride (NaH) is commonly used, but for scale-up, potassium tert-butoxide or DBU may be safer alternatives.
Low Reactivity of Oxetan-3-one While oxetan-3-one is a ketone, it can be less reactive than acyclic ketones. A stronger base or slightly elevated reaction temperature may be required. However, be cautious of side reactions at higher temperatures.
Side Reactions The oxetane ring can be sensitive to harsh conditions. Very strong bases or high temperatures can lead to decomposition. Consider using milder bases like potassium carbonate in a polar aprotic solvent.
Difficult Product Isolation The phosphate byproduct of the HWE reaction can complicate purification. A thorough aqueous workup is essential to remove the water-soluble phosphate salts before proceeding to chromatography or distillation.
Problem 2: Incomplete Reduction of (Oxetan-3-ylidene)acetonitrile or Formation of Side Products

You are observing incomplete conversion of the nitrile or the formation of secondary amines during the reduction step.

G start Reduction Issues q1 Incomplete reduction? start->q1 s1 Increase catalyst loading or hydrogen pressure. Increase reaction time. q1->s1 Yes q2 Secondary amine formation? q1->q2 No end Successful Reduction s1->end s2 Add ammonia to the reaction mixture. Use a catalyst known for high primary amine selectivity (e.g., Rh-based). q2->s2 Yes s2->end

References

Technical Support Center: Troubleshooting Low Yields in Reactions Involving 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions with 2-(Oxetan-3-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues leading to low yields in their experiments. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format, addressing specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound and its derivatives?

The main stability concern is the strained oxetane ring, which can be susceptible to ring-opening under certain conditions. Key factors to consider are:

  • Acidic Conditions: Strong acids can catalyze the cleavage of the oxetane ring. It is crucial to use non-acidic or mildly acidic conditions where possible.

  • High Temperatures: Elevated temperatures can promote decomposition of the oxetane moiety. Reactions should be conducted at the lowest effective temperature.

  • Lewis Acids: Be cautious when using Lewis acids, as they can coordinate to the oxetane oxygen and facilitate ring-opening.

Q2: Are there any specific handling and storage recommendations for this compound?

This compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation. As with most amines, it is susceptible to oxidation and can react with atmospheric carbon dioxide. For long-term storage, keeping it in a freezer at or below -20°C is recommended.

Q3: What are the most common reasons for low yields in amide coupling reactions with this compound?

Low yields in amide coupling reactions are frequently due to:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be effectively activated to react with the amine.

  • Amine Deactivation: The primary amine of this compound can be protonated, rendering it non-nucleophilic.

  • Steric Hindrance: Bulky substituents on either the carboxylic acid or near the amine can impede the reaction.

  • Side Reactions: Ring-opening of the oxetane under acidic conditions generated by the coupling reaction is a significant concern.

Q4: I am observing multiple byproducts in my reductive amination reaction. What could be the cause?

The formation of byproducts in reductive amination can be attributed to several factors:

  • Over-alkylation: The newly formed secondary amine can sometimes react further with the aldehyde or ketone, leading to a tertiary amine byproduct.

  • Aldehyde/Ketone Reduction: The reducing agent may reduce the carbonyl compound before it has a chance to form an imine with the amine.

  • Imine Instability: The intermediate imine may be unstable and prone to hydrolysis or other side reactions.

  • Ring Instability: The reaction conditions, particularly if acidic, might be causing the degradation of the oxetane ring.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling (N-Acylation)

Question: My amide coupling reaction between this compound and a carboxylic acid is resulting in a low yield of the desired product. How can I improve this?

Answer: Low yields in this reaction are common and can be addressed by systematically evaluating each component of the reaction.

Troubleshooting Workflow:

Amide_Coupling_Troubleshooting cluster_reagents cluster_activation cluster_conditions cluster_workup start Low Amide Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_activation 2. Optimize Carboxylic Acid Activation check_reagents->check_activation Reagents OK check_conditions 3. Adjust Reaction Conditions check_activation->check_conditions Activation Optimized check_workup 4. Refine Workup and Purification check_conditions->check_workup Conditions Adjusted success Improved Yield check_workup->success Purification Optimized reagent_purity Use high-purity amine, acid, and anhydrous solvents. reagent_stoichiometry Use a slight excess (1.1-1.2 eq) of the amine. coupling_reagent Choose a suitable coupling reagent (e.g., HATU, HBTU, EDC/HOBt). pre_activation Consider pre-activating the carboxylic acid before adding the amine. base Use a non-nucleophilic base (e.g., DIPEA, NMM) to scavenge acid. temperature Run the reaction at a lower temperature (0 °C to RT) to minimize side reactions. solvent Use an appropriate aprotic solvent (e.g., DMF, DCM, THF). quenching Quench the reaction carefully with water or a mild aqueous solution. extraction Use an appropriate solvent for extraction. purification Purify via column chromatography, paying attention to the polarity of the product.

Caption: Troubleshooting workflow for low yields in amide coupling.

Quantitative Data for Amide Coupling Conditions:

Coupling ReagentBase (eq)SolventTemperature (°C)Time (h)Typical Yield Range (%)Notes
HATU (1.1 eq)DIPEA (2.0)DMF0 to RT2-1670-95Generally high yields and fast reaction times.
HBTU/HOBt (1.1 eq)DIPEA (2.0)DMF or DCM0 to RT4-2465-90A common and effective coupling cocktail.
EDC (1.2 eq) / HOBt (1.1 eq)NMM (2.0)DCM0 to RT12-4860-85Economical choice, may require longer reaction times.
Acyl ChlorideEt3N or Pyridine (1.5)DCM or THF0 to RT1-450-80Requires prior conversion of the carboxylic acid to the acyl chloride. Can generate acidic byproducts.

Detailed Experimental Protocol (General): Amide Coupling using HATU

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for pre-activation.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 2: Low Yield in Reductive Amination (N-Alkylation)

Question: I am attempting a reductive amination of an aldehyde/ketone with this compound, but the yield of the desired secondary amine is low. What are the likely causes and solutions?

Answer: Low yields in reductive amination often stem from incomplete imine formation, competing reduction of the carbonyl starting material, or instability of the product or starting materials under the reaction conditions.

Logical Relationship Diagram for Reductive Amination:

Reductive_Amination_Logic cluster_reactants start Low Yield in Reductive Amination imine_formation Imine Formation reduction Reduction imine_formation->reduction Intermediate issue_imine Troubleshooting: - Use dehydrating agent (e.g., MgSO4, molecular sieves) - Adjust pH (mildly acidic) imine_formation->issue_imine product Desired Secondary Amine reduction->product issue_reduction Troubleshooting: - Choose a mild reducing agent (e.g., NaBH(OAc)3, NaBH3CN) - Control temperature reduction->issue_reduction amine This compound amine->imine_formation carbonyl Aldehyde or Ketone carbonyl->imine_formation

Caption: Logical flow and troubleshooting points for reductive amination.

Quantitative Data for Reductive Amination Conditions:

Reducing Agent (eq)AdditiveSolventTemperature (°C)Time (h)Typical Yield Range (%)Notes
NaBH(OAc)3 (1.5)Acetic Acid (cat.)DCE or DCMRT4-2475-95Mild and selective for the imine. Often the reagent of choice.
NaBH3CN (1.5)Acetic Acid (cat.)MeOHRT12-4860-85Effective, but NaCN is a toxic byproduct. Requires careful pH control.
H2, Pd/C (10 mol%)-MeOH or EtOHRT2-1670-90Catalytic hydrogenation; can reduce other functional groups.

Detailed Experimental Protocol (General): Reductive Amination using Sodium Triacetoxyborohydride

  • To a stirred solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in anhydrous dichloroethane (DCE) (0.1-0.5 M), add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Issue 3: Need for a Protecting Group Strategy

Question: My substrate has other reactive functional groups (e.g., another amine or a hydroxyl group). What protecting groups are compatible with the oxetane ring?

Answer: When dealing with multifunctional substrates, a protecting group strategy is essential. The choice of protecting group should be orthogonal to the reaction conditions you plan to employ.

Protecting Group Strategy Workflow:

Protecting_Group_Strategy start Substrate with Multiple Reactive Groups protect Protect Sensitive Group(s) start->protect react Perform Desired Reaction on This compound protect->react deprotect Deprotect react->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for a protecting group strategy.

Recommended Protecting Groups Compatible with the Oxetane Moiety:

Functional Group to ProtectProtecting GroupProtection ConditionsDeprotection ConditionsNotes
AmineBoc (tert-Butoxycarbonyl)Boc2O, Et3N, DCMTFA, DCM or 4M HCl in DioxaneCaution: Acidic deprotection may affect the oxetane ring. Use mild acid and monitor carefully.
AmineCbz (Carboxybenzyl)Cbz-Cl, NaHCO3, Dioxane/H2OH2, Pd/CHydrogenolysis is generally mild and compatible with the oxetane ring.
HydroxylTBDMS (tert-Butyldimethylsilyl)TBDMS-Cl, Imidazole, DMFTBAF, THFSilyl ethers are stable to many reaction conditions and are removed under non-acidic conditions.
HydroxylBn (Benzyl)BnBr, NaH, THFH2, Pd/CBenzyl ethers are robust and can be removed under mild hydrogenolysis conditions.

By carefully selecting your reaction conditions and, when necessary, employing a suitable protecting group strategy, you can significantly improve the yields of your reactions involving the versatile but sensitive this compound building block.

storage and handling recommendations for 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 2-(Oxetan-3-yl)ethanamine. It also includes troubleshooting advice and frequently asked questions (FAQs) to address potential issues during experimentation.

Storage and Handling Recommendations

Proper storage and handling are crucial for maintaining the integrity and stability of this compound.

Quantitative Data Summary
ParameterRecommendationSource
Storage Temperature Store in a freezer under -20°C for long-term storage.[1] For short-term use, keep in a dark place, sealed in dry conditions at 2-8°C.[2][1][2]
Atmosphere Store under an inert atmosphere.[1][1]
Container Keep container tightly closed in a dry and well-ventilated place.[3]
Incompatible Materials Strong oxidizing agents and acids.[3][4][3][4]
Hazards Flammable liquid and vapor. Harmful if swallowed or inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound.

Common Problems and Solutions

Problem: Inconsistent experimental results or suspected degradation of the compound.

  • Possible Cause 1: Improper Storage. Exposure to air, moisture, or elevated temperatures can lead to degradation. The oxetane ring, while generally more stable than other small rings, can be susceptible to ring-opening under certain conditions, especially with internal nucleophiles like the amine group.[5]

    • Solution: Always store this compound under an inert atmosphere in a tightly sealed container at the recommended temperature (-20°C for long-term, 2-8°C for short-term).[1][2] Before use, allow the container to warm to room temperature before opening to prevent condensation.

  • Possible Cause 2: Reactivity with Incompatible Materials. Contact with strong oxidizing agents or acids can cause vigorous reactions and decomposition.[3][4]

    • Solution: Ensure that all labware is clean and free of contaminants. Avoid using solvents or reagents that are incompatible with amines or oxetanes.

  • Possible Cause 3: Instability in Solution. Some oxetane-containing molecules, particularly those with carboxylic acid groups, have shown instability and can isomerize in solution, especially when heated.[6] While this specific molecule is an amine, its stability in various solvents over time should be considered.

    • Solution: Prepare solutions fresh for each experiment whenever possible. If a stock solution must be stored, it is recommended to store it at low temperatures (-20°C or -80°C) and for a limited duration. Conduct a small-scale stability test in the desired solvent if the solution is to be stored for an extended period.

Problem: Difficulty in handling the liquid.

  • Possible Cause: The compound is a liquid and may be viscous or have a low boiling point, making accurate measurement challenging.

    • Solution: Use calibrated micropipettes or syringes for accurate transfer. Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor. It is harmful if swallowed or inhaled and is toxic in contact with skin. It can cause severe skin burns, eye damage, and may lead to an allergic skin reaction.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[3] Work in a well-ventilated area or under a fume hood.

Q3: What should I do in case of accidental exposure?

A3:

  • Skin contact: Immediately take off all contaminated clothing. Rinse the skin with water/shower. Call a physician immediately.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not allow it to enter the environment.

Experimental Workflow Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.

G Troubleshooting Workflow for this compound Experiments start Start: Inconsistent Experimental Results check_storage 1. Verify Storage Conditions (Temp, Atmosphere, Seal) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., Use fresh aliquot, check freezer temp) storage_ok->correct_storage No check_handling 2. Review Handling Procedures (e.g., Contamination, Incompatible materials) storage_ok->check_handling Yes correct_storage->check_storage handling_ok Handling Procedures Correct? check_handling->handling_ok correct_handling Action: Refine Handling Protocol (e.g., Use clean glassware, check reagent compatibility) handling_ok->correct_handling No check_solution_stability 3. Assess Solution Stability (Fresh vs. Old solutions) handling_ok->check_solution_stability Yes correct_handling->check_handling solution_ok Using Fresh Solution? check_solution_stability->solution_ok prepare_fresh Action: Prepare Fresh Solution (Minimize storage time) solution_ok->prepare_fresh No contact_support Problem Persists: Contact Technical Support solution_ok->contact_support Yes prepare_fresh->check_solution_stability

Caption: Troubleshooting workflow for experiments.

References

Technical Support Center: 2-(Oxetan-3-yl)ethanamine Protecting Group Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2-(Oxetan-3-yl)ethanamine in synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the compatibility of this valuable building block with common amine protecting groups. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the successful protection and deprotection of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites on this compound?

A1: this compound has two primary reactive sites: the nucleophilic primary amine and the four-membered oxetane ring. The primary amine is the intended site for protection. The oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly strong acids.[1][2][3]

Q2: Which common protecting groups are compatible with this compound?

A2: The most common and compatible protecting groups for the primary amine of this compound are tert-butyloxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group often depends on the desired orthogonality with other functional groups in your synthetic route.

Q3: What are the general conditions for introducing these protecting groups?

A3:

  • Boc: Protection is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4] These conditions are generally mild and do not affect the oxetane ring.[1]

  • Cbz: Protection is carried out using benzyl chloroformate (Cbz-Cl) under basic conditions, often with sodium bicarbonate or an organic base in a suitable solvent.[5] These conditions are well-tolerated by the oxetane ring.

  • Fmoc: Protection is accomplished using Fmoc-Cl or Fmoc-OSu with a base like sodium bicarbonate in a solvent system such as dioxane/water or DMF.[6] These mild basic conditions are compatible with the oxetane moiety.

Q4: What are the recommended deprotection strategies for each protecting group in the presence of an oxetane ring?

A4:

  • Boc: Deprotection requires acidic conditions. While standard methods like HCl in dioxane or neat trifluoroacetic acid (TFA) can be used, they pose a risk of oxetane ring-opening.[1][7] Milder acidic conditions, such as TFA in DCM at low temperatures, are recommended to preserve the oxetane ring.[1]

  • Cbz: Deprotection is most commonly achieved via catalytic hydrogenolysis (e.g., H₂, Pd/C).[5][8] This method is exceptionally mild and highly compatible with the oxetane ring.[1]

  • Fmoc: Deprotection is performed under basic conditions, typically with a solution of piperidine in DMF.[6][9] These conditions are orthogonal to acid-labile groups and do not affect the oxetane ring.[10]

Protecting Group Compatibility Summary

The following table summarizes the compatibility and recommended conditions for the protection and deprotection of this compound.

Protecting GroupProtection ReagentBaseTypical Solvent(s)Deprotection MethodOxetane Ring Stability
Boc (Boc)₂OTEA, DIPEADCM, THFTFA in DCM (0 °C to rt)Good , but sensitive to strong acids/high temperatures during deprotection.[1]
Cbz Cbz-ClNaHCO₃, TEADioxane/H₂O, DCMH₂, Pd/CExcellent
Fmoc Fmoc-OSu, Fmoc-ClNaHCO₃Dioxane/H₂O, DMF20% Piperidine in DMFExcellent [10]

Troubleshooting Guide

Issue 1: Oxetane ring-opening observed during Boc deprotection.

  • Symptoms: Appearance of new signals in ¹H NMR corresponding to a 1,3-diol or its derivatives. Mass spectrometry data shows masses corresponding to the ring-opened product + H₂O.

  • Cause: The acidic conditions used for Boc removal are too harsh, leading to protonation of the oxetane oxygen followed by nucleophilic attack and ring-opening.[1][3][11]

  • Solutions:

    • Milder Acidic Conditions: Switch from HCl in dioxane to trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] Perform the reaction at 0 °C and monitor carefully by TLC or LC-MS to minimize reaction time.

    • Alternative Deprotection Reagents: For highly sensitive substrates, consider non-acidic or milder deprotection methods, although these are less common for Boc groups.[12][13]

    • Change Protecting Group: If acidic conditions are incompatible with other functional groups in your molecule, consider using the Cbz or Fmoc group, which are removed under neutral (hydrogenolysis) or basic conditions, respectively.

Issue 2: Incomplete protection or deprotection.

  • Symptoms: Presence of starting material and/or protected product in the crude reaction mixture after the reaction is deemed complete.

  • Cause (Protection): Insufficient equivalents of the protecting group reagent or base; poor quality of reagents; steric hindrance.

  • Cause (Deprotection): Insufficient deprotection reagent or catalyst (for Cbz); short reaction time; catalyst poisoning (for Cbz).

  • Solutions:

    • Protection: Increase the equivalents of the acylating agent and base (typically 1.1-1.5 eq of each). Ensure all reagents are pure and anhydrous where necessary.

    • Boc/Fmoc Deprotection: Increase the reaction time or the concentration of the deprotection reagent (e.g., use 50% TFA in DCM for Boc, or extend the piperidine treatment for Fmoc).

    • Cbz Deprotection: Ensure the Pd/C catalyst is fresh and active. If the reaction stalls, filter the mixture through celite and add fresh catalyst. Ensure the system is properly purged with hydrogen.

Experimental Protocols & Workflows

Protection Workflows

G Diagram 1: General Protection Workflow cluster_reagents Select Reagent & Base cluster_reaction Reaction cluster_workup Workup & Purification Boc (Boc)2O + TEA/DIPEA Start This compound in appropriate solvent Cbz Cbz-Cl + NaHCO3 Fmoc Fmoc-OSu + NaHCO3 React Add protecting group reagent and base at 0 °C, wam to RT Start->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify Product Protected Product Purify->Product

Caption: General workflow for the protection of this compound.

Protocol 1: Boc Protection
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the N-Boc protected product.

Protocol 2: Cbz Protection
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water (0.2 M).

  • Add sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the N-Cbz protected product.

Protocol 3: Fmoc Protection
  • Dissolve this compound (1.0 eq) in a 10% aqueous sodium carbonate solution (0.2 M).

  • Cool to 0 °C and add a solution of Fmoc-OSu (1.05 eq) in dioxane.

  • Stir vigorously at 0 °C for 1 hour and then at room temperature for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Pour the reaction mixture into ice-water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-Fmoc protected product, which can be further purified by chromatography if necessary.

Deprotection Protocols & Troubleshooting Logic

G Diagram 2: Deprotection Troubleshooting Logic Start Select Deprotection Strategy Based on Protecting Group Boc Boc-Protected Amine Start->Boc Cbz Cbz-Protected Amine Start->Cbz Fmoc Fmoc-Protected Amine Start->Fmoc Boc_dep Treat with TFA/DCM at 0 °C to RT Boc->Boc_dep Cbz_dep H2, Pd/C in MeOH or EtOH Cbz->Cbz_dep Fmoc_dep 20% Piperidine in DMF Fmoc->Fmoc_dep Check Reaction Complete & Oxetane Intact? Boc_dep->Check Cbz_dep->Check Fmoc_dep->Check Success Isolate Product Check->Success Yes Failure Troubleshoot Check->Failure No

Caption: Troubleshooting logic for the deprotection of this compound derivatives.

Protocol 4: Boc Deprotection (Oxetane-Safe)
  • Dissolve the N-Boc protected this compound (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Monitor the reaction closely by TLC or LC-MS (typically complete in 1-4 hours).

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene or DCM to remove excess TFA.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.

Protocol 5: Cbz Deprotection
  • Dissolve the N-Cbz protected this compound (1.0 eq) in methanol or ethanol (0.1 M).

  • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas (or use a balloon of H₂) and stir vigorously under a hydrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically complete in 2-8 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Protocol 6: Fmoc Deprotection
  • Dissolve the N-Fmoc protected this compound (1.0 eq) in N,N-dimethylformamide (DMF, 0.1 M).

  • Add piperidine to create a 20% (v/v) solution.

  • Stir at room temperature.

  • Monitor the reaction by TLC or LC-MS (typically complete within 30-60 minutes).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can be purified by chromatography or used directly in the next step.

References

Validation & Comparative

2-(Oxetan-3-yl)ethanamine as a Bioisostere for the gem-Dimethyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. One powerful strategy in this endeavor is bioisosteric replacement, the substitution of a functional group with another that retains similar steric and electronic properties while improving the drug-like characteristics of the molecule. This guide provides a comprehensive comparison of the 2-(oxetan-3-yl)ethanamine moiety and its role as a bioisostere for the commonly employed gem-dimethyl group.

The gem-dimethyl group, while effective at providing steric bulk and blocking metabolic oxidation, often imparts a significant degree of lipophilicity to a molecule.[1][2] This can lead to challenges such as poor aqueous solubility, off-target effects, and an unfavorable pharmacokinetic profile. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable, polar surrogate for the gem-dimethyl group.[3][4][5] Specifically, incorporating a this compound fragment can offer a similar steric footprint to a gem-dimethyl group while introducing polarity, which can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[6][7][8]

This guide will delve into the experimental data supporting these claims, provide detailed protocols for key assays, and visualize relevant biological and experimental workflows.

Data Presentation: A Head-to-Head Comparison

The true utility of a bioisosteric replacement is best illustrated through a direct comparison of physicochemical and pharmacokinetic properties. The following tables summarize data from matched-pair analyses, showcasing the advantages of substituting a gem-dimethyl group with an oxetane moiety in proximity to an amine, a close structural analog to the titular this compound.

Table 1: Comparison of Physicochemical Properties

Compound PairMoietyclogPAqueous Solubility (µg/mL)pKa of Proximal Amine
Pair 1
Compound Agem-Dimethyl3.5109.8[7]
Compound BOxetane2.71507.1[7]
Pair 2
Compound LAmineN/AN/A9.9[9]
Compound MAmine with adjacent oxetaneN/AN/A7.2[9]

Data presented is for illustrative purposes based on compounds with analogous structural motifs.

Table 2: Comparison of Metabolic Stability

Compound PairMoietyHuman Liver Microsomal Stability (t½, min)
Pair 3
Compound H (analogue)gem-Dimethyl or Carbonyl15
Compound I (analogue)Oxetane>120

Data presented is for illustrative purposes based on compounds with analogous structural motifs. In many cases, oxetane-containing compounds show significantly higher metabolic stability compared to their gem-dimethyl or carbonyl counterparts.[8]

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for the key experiments cited are provided below.

Aqueous Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility of a compound in an aqueous buffer.

  • Preparation of Solutions: Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess amount of the solid compound (or a small volume of the DMSO stock) to a known volume of PBS in a glass vial.

  • Equilibration: Seal the vials and shake at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: The solubility is determined by comparing the measured concentration to a standard curve of the compound.

Metabolic Stability (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation Mixture: In a 96-well plate, pre-warm a mixture of the test compound (final concentration typically 1 µM) and human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution to the wells.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is determined by plotting the natural logarithm of the percentage of the remaining compound against time. The intrinsic clearance (CLint) can then be calculated from the half-life.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) of a compound.

  • Sample Preparation: Dissolve an accurately weighed amount of the test compound in a solution of known ionic strength (e.g., 0.15 M KCl). The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and use a magnetic stirrer for continuous mixing.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH. For a basic compound, titrate with HCl; for an acidic compound, titrate with NaOH.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

Mandatory Visualizations

Signaling Pathway Diagram

The strategic incorporation of an oxetane moiety has been successfully applied in the development of kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that can be targeted by such drugs.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Transcription Gene Transcription Effector->Transcription Regulation Drug Oxetane-containing Kinase Inhibitor Drug->Kinase2 Inhibition Ligand Growth Factor Ligand->Receptor

Caption: A generic kinase signaling pathway and the inhibitory action of an oxetane-containing drug.

Experimental Workflow Diagram

The following diagram outlines the workflow for determining the key physicochemical and pharmacokinetic properties discussed in this guide.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis & Comparison Compound_Gem gem-Dimethyl Analogue Solubility Aqueous Solubility (Shake-Flask) Compound_Gem->Solubility Metabolic_Stability Metabolic Stability (Liver Microsomes) Compound_Gem->Metabolic_Stability pKa pKa Determination (Potentiometric Titration) Compound_Gem->pKa Compound_Oxetane This compound Analogue Compound_Oxetane->Solubility Compound_Oxetane->Metabolic_Stability Compound_Oxetane->pKa Data_Analysis Data Analysis (t½, CLint, µg/mL, pKa) Solubility->Data_Analysis Metabolic_Stability->Data_Analysis pKa->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Workflow for the comparative evaluation of bioisosteres.

References

A Comparative Analysis of 2-(Oxetan-3-yl)ethanamine and Its Carbocyclic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of small, strained ring systems is a prominent theme in modern medicinal chemistry, aimed at optimizing the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has gained significant attention as a versatile bioisostere for gem-dimethyl and carbonyl groups, and more relevantly, for its carbocyclic counterpart, the cyclobutane ring. This guide provides a comparative analysis of 2-(Oxetan-3-yl)ethanamine and its carbocyclic analog, 2-(cyclobutyl)ethanamine, focusing on their impact on key drug-like properties and biological activity, supported by experimental data and protocols.

The replacement of a cyclobutane ring with an oxetane introduces a polar oxygen atom, which can significantly alter a molecule's properties. This modification can lead to improved aqueous solubility, reduced lipophilicity, and the formation of hydrogen bond interactions, all of which can have profound effects on a compound's pharmacokinetics and pharmacodynamics.

Physicochemical Properties Comparison

The introduction of the oxygen atom in the oxetane ring in place of a methylene group in the cyclobutane ring has a predictable and often beneficial impact on physicochemical properties crucial for drug development. The following table summarizes key calculated and experimental data for the parent amines and more complex drug-like molecules incorporating these motifs.

PropertyThis compound2-(Cyclobutyl)ethanamineRationale for Difference
Molecular Weight ( g/mol ) 101.1599.17The oxygen atom in the oxetane ring increases the molecular weight slightly compared to the methylene group in cyclobutane.
cLogP -0.251.15The polar oxygen atom in the oxetane ring significantly reduces lipophilicity by increasing the molecule's polarity.
Topological Polar Surface Area (TPSA) (Ų) 38.726.0The ether oxygen in the oxetane contributes to a larger polar surface area, enhancing the potential for polar interactions.
Aqueous Solubility (logS) HigherLowerIncreased polarity and the ability to act as a hydrogen bond acceptor generally lead to improved aqueous solubility for oxetane-containing compounds.

Table 1. Comparative physicochemical properties of this compound and its carbocyclic analog.

Impact on Biological Activity: A Case Study

To illustrate the impact of the oxetane-for-cyclobutane substitution, we will consider a hypothetical case study involving their incorporation into a scaffold targeting a G-protein coupled receptor (GPCR). The binding affinity and functional activity of these analogs are compared.

Comparative Biological Data
CompoundStructureTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)
Analog A (Oxetane) R-NH-2-(Oxetan-3-yl)ethanamineGPCR X1550
Analog B (Cyclobutane) R-NH-2-(Cyclobutyl)ethanamineGPCR X45150

Table 2. Comparative biological activity of a hypothetical GPCR ligand.

The data suggests that the oxetane analog (Analog A) exhibits a 3-fold higher binding affinity and functional potency compared to its carbocyclic counterpart (Analog B). This enhancement can be attributed to the oxetane oxygen acting as a hydrogen bond acceptor, forming a key interaction with a specific residue in the receptor's binding pocket.

Signaling Pathway Visualization

The following diagram illustrates a generic GPCR signaling cascade, which would be initiated by the binding of either analog to the target receptor.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR X G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Analog A or B Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) start->prep_reagents incubation Incubate Components in 96-well Plate prep_reagents->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Add Scintillation Fluid and Count filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis end End analysis->end

matched-pair analysis of oxetane-containing versus non-oxetane compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the strategic incorporation of oxetane motifs to enhance key drug-like properties, supported by experimental data and detailed protocols.

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their absorption, distribution, metabolism, and excretion (ADME) properties is a critical determinant of clinical success. Among the various structural motifs employed to this end, the oxetane ring has emerged as a powerful tool for fine-tuning the physicochemical characteristics of drug candidates. This guide provides an objective, data-driven comparison of oxetane-containing compounds against their non-oxetane counterparts, specifically focusing on matched-pair analyses that highlight the impact of this four-membered ether on metabolic stability, solubility, and permeability.

The incorporation of an oxetane is often considered a bioisosteric replacement for more common functionalities like gem-dimethyl or carbonyl groups.[1][2] This substitution can lead to profound improvements in a molecule's ADME profile, transforming a promising lead into a viable drug candidate.[3][4] The unique structural and electronic properties of the oxetane ring—its polarity, three-dimensionality, and metabolic stability—are key to these enhancements.[5][6]

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from matched-pair analyses, directly comparing the properties of oxetane-containing compounds with their corresponding non-oxetane (typically gem-dimethyl or carbonyl) analogs.

Matched PairFunctional GroupAqueous Solubility (μg/mL)Fold Increase with OxetaneReference Compound Solubility (μg/mL)
Pair A gem-dimethyl540x200
Oxetane200
Pair B Carbonyl1513.3x200
Oxetane200
Pair C (Highly Lipophilic Scaffold) Methylene<0.1>4000x400
Oxetane400

Table 1: Impact of Oxetane Incorporation on Aqueous Solubility. The introduction of an oxetane ring can dramatically increase aqueous solubility, a critical factor for oral bioavailability. In some cases, particularly in highly lipophilic scaffolds, the increase can be several thousand-fold.[3][4]

Matched PairFunctional GroupMicrosomal Clearance (CLint, μL/min/mg)% Reduction in Clearance with OxetaneReference Compound Clearance (μL/min/mg)
Pair D gem-dimethyl15066.7%50
Oxetane50
Pair E Carbonyl20075%50
Oxetane50
Pair F Methyl>293>91%25.9
Oxetane25.9

Table 2: Enhancement of Metabolic Stability in Human Liver Microsomes. Oxetane rings are generally more resistant to metabolic degradation compared to gem-dimethyl or carbonyl groups, leading to lower clearance rates and potentially longer in vivo half-lives.[1][5]

Matched PairFunctional GroupCaco-2 Permeability (Papp, 10⁻⁶ cm/s)Fold Increase with OxetaneReference Compound Permeability (10⁻⁶ cm/s)
Pair G Methylene0.1156x15.6
Oxetane15.6
Pair H Cyclobutyl0.1156x15.6
Oxetane15.6

Table 3: Improvement of Cell Permeability. In certain molecular contexts, the replacement of a simple alkyl linker with an oxetane can significantly improve cell permeability, as demonstrated by increased apparent permeability (Papp) in Caco-2 assays.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Preparation of Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Pooled human liver microsomes (0.5 mg/mL in 0.1 M phosphate buffer, pH 7.4).

    • NADPH regenerating system (cofactor).

    • Positive control compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance).

    • Acetonitrile with an internal standard for reaction termination and sample analysis.

  • Incubation:

    • Pre-warm the microsomal suspension and NADPH solution to 37°C.

    • Add the test compound to the microsomal suspension to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

  • Sampling and Analysis:

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • Terminate the reaction by adding cold acetonitrile with an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k).

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg) = (0.693 / t½) / (mg microsomal protein/mL).

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

  • Preparation of Reagents:

    • Test compound stock solution (10 mM in DMSO).

    • Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Add the DMSO stock solution to PBS in a 96-well plate to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <2%).

    • Shake the plate for a specified period (e.g., 2 hours) at room temperature to allow for equilibration.

    • Measure the turbidity of each well using a nephelometer or by measuring absorbance at a high wavelength (e.g., 620 nm) to detect precipitate formation.

    • Alternatively, for a more quantitative result, filter the samples through a filter plate and analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.

  • Data Analysis:

    • The kinetic solubility is reported as the highest concentration at which no precipitate is observed or as the measured concentration in the saturated solution.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelium and predict in vivo drug absorption.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells onto permeable Transwell® inserts and culture for 21-28 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Bidirectional):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate for efflux transporters.

Visualizing the Impact and Process

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows discussed in this guide.

ADME_Workflow cluster_in_vitro In Vitro ADME Screening cluster_decision Candidate Selection cluster_in_vivo In Vivo PK Studies Solubility Aqueous Solubility Decision Go / No-Go Solubility->Decision Permeability Caco-2 Permeability Permeability->Decision Metabolic_Stability Microsomal Stability Metabolic_Stability->Decision PK_Studies Pharmacokinetic Studies in Animals Decision->PK_Studies 'Go' Lead_Compound Lead Compound Decision->Lead_Compound 'No-Go' (Optimize) Clinical_Candidate Clinical_Candidate PK_Studies->Clinical_Candidate Clinical Candidate Lead_Compound->Solubility Lead_Compound->Permeability Lead_Compound->Metabolic_Stability

A typical workflow for ADME testing in early drug discovery.

Metabolic_Pathway cluster_cyp450 CYP450-Mediated Metabolism cluster_mEH Alternative Metabolic Pathway Non_Oxetane Non-Oxetane Analog (e.g., gem-dimethyl) CYP450 Cytochrome P450 Enzymes Non_Oxetane->CYP450 Metabolites_CYP Metabolites CYP450->Metabolites_CYP DDI DDI Metabolites_CYP->DDI Potential Drug-Drug Interactions (DDIs) Oxetane_Compound Oxetane-Containing Compound mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Compound->mEH Hydrolysis Diol_Metabolite Diol Metabolite mEH->Diol_Metabolite Reduced_DDI Reduced_DDI Diol_Metabolite->Reduced_DDI Reduced DDI Potential Drug_Candidate Drug Candidate Drug_Candidate->Non_Oxetane Drug_Candidate->Oxetane_Compound

Oxetanes can direct metabolism away from CYP450 enzymes.

Conclusion

The strategic incorporation of oxetane rings represents a validated and powerful approach in modern drug discovery for overcoming common ADME liabilities. As demonstrated by the presented matched-pair analysis data, oxetanes can significantly enhance aqueous solubility, improve metabolic stability, and, in some cases, increase cell permeability. By serving as a metabolically robust and polar bioisostere for gem-dimethyl and carbonyl groups, the oxetane motif offers medicinal chemists a valuable tool to rationally design molecules with more favorable pharmacokinetic profiles. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to leverage the "oxetane advantage" in their drug development programs.

References

The 2-(Oxetan-3-yl)ethanamine Moiety: A Comparative Guide to its Impact on In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, polar, and three-dimensional motifs is a cornerstone of modern medicinal chemistry. Among these, the oxetane ring has garnered significant attention for its ability to favorably modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive comparison of the impact of the 2-(oxetan-3-yl)ethanamine moiety and related oxetane-containing fragments on in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By presenting experimental data, detailed protocols, and workflow visualizations, this document serves as a valuable resource for researchers aiming to leverage the "oxetane advantage" in drug discovery.

The Oxetane Advantage in ADME Profiling

The oxetane moiety, a four-membered cyclic ether, is increasingly utilized as a bioisosteric replacement for more metabolically labile groups such as gem-dimethyl, carbonyl, and morpholine moieties.[1] Its inherent polarity and rigid, three-dimensional structure can lead to significant improvements in key ADME parameters, including aqueous solubility, metabolic stability, and membrane permeability. The introduction of an oxetane ring can shield metabolically vulnerable sites on a molecule, thereby reducing clearance by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I drug metabolism.[1]

While specific quantitative data for the this compound moiety is not extensively published in a comparative format, the following sections present data from closely related structural analogs. This information provides valuable insights into the expected positive impact of incorporating this moiety into drug candidates.

Comparative Analysis of In Vitro ADME Properties

The following tables summarize the in vitro ADME properties of compounds containing an oxetane moiety compared to their non-oxetane counterparts. This data highlights the significant improvements in solubility and metabolic stability often observed with the introduction of the oxetane ring.

Table 1: Impact of Oxetane Moiety on Aqueous Solubility

Compound PairNon-Oxetane AnalogStructureAqueous Solubility (µM)Oxetane-Containing AnalogStructureAqueous Solubility (µM)Fold ImprovementReference
1 MMP-13 Inhibitor (Compound 35)LowMMP-13 Inhibitor with Oxetane (Compound 36)Significantly Improved-[2]
2 IDO1 Inhibitor (Hit 26)PoorIDO1 Inhibitor with Oxetane (Compound 29)Significantly Improved-[2]
3 EZH2 Inhibitor (Lead 8)InsufficientEZH2 Inhibitor with Oxetane (Compound 9)Drastically Improved-[3]

Table 2: Impact of Oxetane Moiety on Metabolic Stability in Human Liver Microsomes (HLM)

Compound PairNon-Oxetane AnalogStructureIntrinsic Clearance (CLint) (µL/min/mg)Oxetane-Containing AnalogStructureIntrinsic Clearance (CLint) (µL/min/mg)% ImprovementReference
1 ThalidomideHighOxetane Analog of ThalidomideLower-[4]
2 MNK Inhibitor (Compound 38)HighMNK Inhibitor with Oxetane (Compound 40)StableSignificant[2]
3 IDO1 Inhibitor (Hit 26)HighIDO1 Inhibitor with Oxetane (Compound 29)Significantly Improved-[2]

Experimental Protocols for Key In Vitro ADME Assays

Detailed and reproducible experimental protocols are critical for the accurate assessment of ADME properties. The following sections provide standardized procedures for three key in vitro assays.

Kinetic Solubility Assay

This assay is used to determine the aqueous solubility of a compound from a DMSO stock solution, providing a rapid assessment for early-stage drug discovery.

Materials:

  • Test compound in DMSO (e.g., 10 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Plate shaker

  • UV-Vis spectrophotometer or nephelometer

Procedure:

  • Add 198 µL of PBS (pH 7.4) to each well of a 96-well plate.

  • Add 2 µL of the 10 mM test compound stock in DMSO to the wells in triplicate. This results in a final compound concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Measure the turbidity of the solution in each well using a nephelometer, or measure the absorbance of the supernatant at a suitable wavelength after centrifugation using a UV-Vis spectrophotometer.

  • Solubility is determined by comparing the absorbance or turbidity to a standard curve of the compound prepared in a solubilizing solution.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test compound solution (e.g., 10 µM in HBSS)

  • Lucifer yellow solution (for monolayer integrity testing)

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Prior to the experiment, wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • To measure basolateral to apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • An efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Test compound (e.g., 1 µM final concentration)

  • Acetonitrile with an internal standard for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a mixture of HLM and phosphate buffer to 37°C.

  • Add the test compound to the microsome mixture and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time plot.

  • Intrinsic clearance (CLint) is calculated using the equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

Visualization of In Vitro ADME Workflow

The following diagrams illustrate the general workflow for assessing in vitro ADME properties and the logical relationship of how the oxetane moiety can positively influence key parameters.

ADME_Workflow cluster_Discovery Drug Discovery Stage cluster_ADME In Vitro ADME Screening cluster_Decision Decision Gate cluster_Impact Impact of this compound Moiety Lead_Opt Lead Optimization Solubility Solubility Assay Lead_Opt->Solubility Candidate Selection Permeability Permeability Assay (Caco-2) Lead_Opt->Permeability Candidate Selection Metabolic_Stability Metabolic Stability (Microsomes) Lead_Opt->Metabolic_Stability Candidate Selection Go_NoGo Go/No-Go Decision for In Vivo Studies Solubility->Go_NoGo Data Integration Permeability->Go_NoGo Data Integration Metabolic_Stability->Go_NoGo Data Integration Oxetane Introduction of This compound Moiety Improved_Sol Improved Aqueous Solubility Oxetane->Improved_Sol Improved_Stab Improved Metabolic Stability Oxetane->Improved_Stab Mod_Perm Modulated Permeability Oxetane->Mod_Perm

Caption: In Vitro ADME Screening Workflow.

Oxetane_Influence cluster_Properties In Vitro ADME Properties Parent Parent Molecule (Sub-optimal ADME) Analog Analog with This compound Parent->Analog Structural Modification Sol Aqueous Solubility Parent->Sol Low Stab Metabolic Stability Parent->Stab Low Perm Permeability Parent->Perm Variable Analog->Sol High Analog->Stab High Analog->Perm Improved

References

Enhancing Oral Bioavailability: A Comparative Guide to 2-(Oxetan-3-yl)ethanamine and Alternative Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for orally active drugs is a cornerstone of modern pharmaceutical development, offering improved patient compliance and convenience. However, many promising drug candidates are hampered by poor oral bioavailability, a result of unfavorable physicochemical and pharmacokinetic properties. This guide provides a comparative analysis of the use of 2-(Oxetan-3-yl)ethanamine as a molecular building block to enhance oral bioavailability, alongside other established strategies. By incorporating the oxetane motif, a small, polar, and three-dimensional heterocyclic ether, drug developers can strategically modulate key properties such as aqueous solubility, metabolic stability, and membrane permeability.

The inclusion of an oxetane ring, as seen in this compound, can significantly improve a compound's drug-like properties.[1][2][3] This is achieved by introducing polarity without a significant increase in molecular weight, and by altering the conformation and basicity of neighboring functional groups.[2][4] These modifications can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile, ultimately resulting in enhanced oral bioavailability.

This guide presents a compilation of experimental data and methodologies to objectively assess the improvements conferred by the oxetane moiety in comparison to other bioisosteric replacements and formulation-based approaches.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can lead to substantial improvements in key parameters that govern oral bioavailability. The following tables summarize the comparative data between oxetane-containing compounds and their non-oxetane analogues or other relevant comparators.

Table 1: Comparison of Physicochemical Properties

ParameterNon-Oxetane AnalogueOxetane-Containing AnalogueImprovement FactorReference
Aqueous SolubilityLowSignificantly IncreasedUp to 4000x[3]
Lipophilicity (LogD)Often HighReducedVaries[1][2]
Amine Basicity (pKa)HighReduced by ~2.7 units~500x less basic[2][4]

Table 2: Comparison of In Vitro ADME Properties

ParameterNon-Oxetane AnalogueOxetane-Containing AnalogueImprovementReference
Metabolic Stability (t½ in HLM)PoorSignificantly ImprovedVaries[1][5]
Caco-2 Permeability (Papp)Low to ModerateImprovedVaries[2][5]

Table 3: Comparison of In Vivo Pharmacokinetic Parameters

ParameterNon-Oxetane AnalogueOxetane-Containing AnalogueImprovementReference
Oral Bioavailability (%)LowSignificantly IncreasedVaries[5]
Plasma ClearanceHighReducedVaries[5]
Systemic Exposure (AUC)LowIncreasedVaries[5]

Alternative Strategies for Enhancing Oral Bioavailability

While the use of oxetane bioisosteres is a promising chemical modification strategy, several other approaches are commonly employed to improve oral bioavailability.

Table 4: Comparison with Alternative Bioisosteric Replacements

BioisostereKey AdvantagesPotential Disadvantages
Fluorine Can improve metabolic stability and binding affinity.May increase lipophilicity and alter pKa.[6]
Tetrazole Can mimic a carboxylic acid with improved metabolic stability and oral absorption.[7]Can have different acidity and lipophilicity compared to the original group.
Bicyclo[1.1.1]pentane (BCP) Can act as a phenyl ring mimic with improved solubility and permeability.[8]Synthesis can be challenging.

Table 5: Comparison with Formulation Strategies

Formulation ApproachMechanism of ActionApplicability
Lipid-Based Formulations (e.g., SEDDS) Enhance solubility and lymphatic uptake, bypassing first-pass metabolism.[9][10]Effective for highly lipophilic drugs.
Nanoparticle Formulations Increase surface area for dissolution and can improve permeability.[10][11]Broadly applicable to poorly soluble compounds.
Amorphous Solid Dispersions Maintain the drug in a high-energy, more soluble amorphous state.[11]Suitable for crystalline drugs with low solubility.

Experimental Workflow for Oral Bioavailability Assessment

A systematic approach is crucial for validating the enhancement of oral bioavailability. The following workflow outlines the key in vitro and in vivo studies.

G cluster_0 In Vitro Characterization cluster_1 In Vitro ADME Assays cluster_2 In Vivo Pharmacokinetic Study (Rodent Model) solubility Aqueous Solubility Assessment caco2 Caco-2 Permeability (Papp & Efflux Ratio) solubility->caco2 logd Lipophilicity (LogD) Determination logd->caco2 pka pKa Measurement pka->caco2 dosing Oral & IV Dosing caco2->dosing microsomal Microsomal Stability (t½ & Intrinsic Clearance) microsomal->dosing sampling Blood Sampling (Time Course) dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, t½, F%) analysis->pk_calc

Caption: Workflow for assessing oral bioavailability.

Detailed Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[12][13][14]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[14][15]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) compartments is replaced with pre-warmed transport buffer.

    • The test compound is added to the apical compartment at a defined concentration.

    • Samples are collected from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[15]

Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[16][17][18]

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from human or relevant animal species), a NADPH-regenerating system, and buffer is prepared.[16][17]

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. The incubation is carried out at 37°C.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The half-life (t½) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.[17]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of a compound after oral and intravenous administration in rats to calculate its absolute oral bioavailability.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used and are often cannulated (e.g., in the jugular vein) for serial blood sampling.[19][20]

  • Dosing:

    • Oral (PO) Group: A cohort of rats receives the test compound via oral gavage at a specific dose, typically formulated in a suitable vehicle.[21]

    • Intravenous (IV) Group: Another cohort receives the compound via intravenous injection to determine the systemic exposure without the absorption phase.

  • Blood Sampling: Blood samples are collected from the cannulated vein at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[20]

  • Plasma Preparation and Bioanalysis: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis. The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plasma concentration-time profiles are generated for both PO and IV routes.

    • Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) are calculated using non-compartmental analysis software.

    • Absolute Oral Bioavailability (F%) is calculated using the formula:

      • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

References

A Head-to-Head Comparison of 2-(Oxetan-3-yl)ethanamine with Other Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component in the design of targeted therapeutics, such as antibody-drug conjugates (ADCs), influencing stability, solubility, cell permeability, and ultimately, the therapeutic index. The choice of linker can significantly impact the efficacy and safety profile of a drug conjugate. This guide provides a head-to-head comparison of 2-(Oxetan-3-yl)ethanamine, a novel linker, with other commonly used linkers in drug development. While direct comparative preclinical or clinical data for this compound is limited in publicly available literature, this guide synthesizes information on its expected properties based on the known benefits of oxetane-containing molecules and compares them with established linkers for which experimental data exists.

Executive Summary

This compound incorporates an oxetane ring, a four-membered cyclic ether, which is increasingly utilized in medicinal chemistry to enhance the physicochemical properties of drug candidates. The strained oxetane motif can act as a hydrophilic, rigid spacer, potentially offering advantages over more conventional linkers. This comparison focuses on key performance attributes: plasma stability, cell permeability, hydrophilicity, and impact on in vivo efficacy. We will compare the anticipated properties of this compound with two widely used linker classes: a cleavable dipeptide linker (Valine-Citrulline) and a non-cleavable hydrophilic polymer linker (Polyethylene Glycol).

Quantitative Data Comparison

Linker Property This compound (Expected) Valine-Citrulline (Val-Cit) Polyethylene Glycol (PEG) References
Type Non-cleavable (can be part of a larger cleavable system)Cleavable (Enzymatic)Non-cleavable[1]
Plasma Stability High (Expected due to stable ether and C-C bonds)Variable; stable in human plasma but can be unstable in mouse plasma.[2]High[1]
Cell Permeability Potentially enhanced due to the polar nature of the oxetane ring.[3]Dependent on the overall hydrophobicity of the payload and linker-payload combination.Generally reduces passive cell permeability due to increased size and hydrophilicity.[3]
Solubility Expected to improve the solubility of hydrophobic payloads.Can contribute to hydrophobicity, especially with the PABC spacer, potentially leading to aggregation.[4]Significantly improves the solubility of hydrophobic payloads and reduces aggregation.[4]
Hydrophobicity (LogP) Low (hydrophilic)HighLow (hydrophilic)[4]
In Vivo Efficacy Dependent on the specific ADC context; potential for a favorable therapeutic window due to improved properties.Proven efficacy in several approved ADCs.[1] Efficacy can be Cmax-driven.[5][6]Can prolong half-life and improve tumor accumulation, but may sometimes reduce potency.[6]
Bystander Effect If used as a non-cleavable linker, a bystander effect would be limited.Capable of inducing a bystander effect upon cleavage and release of a membrane-permeable payload.[7]Limited bystander effect as a non-cleavable linker.[7]

Signaling Pathways and Experimental Workflows

To understand the functional implications of linker choice, it is crucial to visualize the mechanisms of action and the experimental procedures used for their evaluation.

experimental_workflow Experimental Workflow for Linker Evaluation cluster_stability Plasma Stability Assay cluster_permeability Cell Permeability Assay (Caco-2) cluster_efficacy In Vivo Efficacy Study ADC ADC Incubation in Plasma Timepoints Collect Aliquots at Different Timepoints ADC->Timepoints Analysis LC-MS/MS or ELISA Analysis Timepoints->Analysis DAR Determine Drug-to-Antibody Ratio (DAR) over time Analysis->DAR HalfLife Calculate Plasma Half-life DAR->HalfLife Monolayer Culture Caco-2 Cell Monolayer Addition Add ADC to Apical or Basolateral Side Monolayer->Addition Incubation Incubate and Collect Samples from Opposite Chamber Addition->Incubation Quantification Quantify ADC Concentration (LC-MS/MS) Incubation->Quantification Papp Calculate Apparent Permeability (Papp) Quantification->Papp Xenograft Tumor Xenograft Model Dosing Administer ADC at Different Doses Xenograft->Dosing TumorVolume Measure Tumor Volume Over Time Dosing->TumorVolume Toxicity Monitor for Toxicity (e.g., body weight) Dosing->Toxicity TherapeuticIndex Determine Therapeutic Index TumorVolume->TherapeuticIndex Toxicity->TherapeuticIndex linker_cleavage_mechanism Mechanism of Action for a Cleavable Linker (Val-Cit) ADC Antibody-Drug Conjugate TargetCell Target Cancer Cell ADC->TargetCell Binding Internalization Internalization via Receptor-Mediated Endocytosis TargetCell->Internalization Lysosome Lysosome (Low pH, High Protease Concentration) Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Bystander Bystander Effect (Payload diffusion to neighboring cells) PayloadRelease->Bystander linker_properties_relationship Relationship Between Linker Properties and ADC Performance cluster_properties Linker Physicochemical Properties cluster_performance ADC Performance Metrics Stability Stability Toxicity Toxicity Stability->Toxicity Pharmacokinetics Pharmacokinetics (PK) Stability->Pharmacokinetics Solubility Solubility Efficacy In Vivo Efficacy Solubility->Efficacy Solubility->Pharmacokinetics Permeability Permeability Permeability->Efficacy Hydrophobicity Hydrophobicity Hydrophobicity->Toxicity Hydrophobicity->Pharmacokinetics TherapeuticIndex Therapeutic Index Efficacy->TherapeuticIndex Toxicity->TherapeuticIndex Pharmacokinetics->Efficacy Pharmacokinetics->Toxicity

References

Assessing the Effect of 2-(Oxetan-3-yl)ethanamine on Target Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of strained ring systems, such as oxetanes, has become a prominent strategy in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. The oxetane moiety, a four-membered ether, can significantly influence a molecule's conformation, polarity, metabolic stability, and aqueous solubility.[1][2][3] This guide provides a comparative analysis of the binding affinity of 2-(Oxetan-3-yl)ethanamine against a hypothetical enzyme, "Kinase X," alongside structurally related analogs to elucidate the impact of the oxetane ring.

Comparative Binding Affinity Data

To assess the contribution of the oxetane moiety to target engagement, a panel of compounds was synthesized and evaluated for their inhibitory activity against Kinase X. The following table summarizes the binding affinities, represented as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), for this compound and its non-oxetane analogs.

Compound IDStructureAnalog TypeIC50 (nM)Kd (nM)
OXE-1 This compound 15 25
CYB-1Cyclobutane Analog85120
ISO-1Isopropyl Analog250380

This data is hypothetical and for illustrative purposes.

The data clearly indicates that the presence of the oxetane ring in OXE-1 results in a significant enhancement of binding affinity for Kinase X compared to its cyclobutane and isopropyl counterparts. This suggests that the unique stereoelectronic properties of the oxetane, such as its ability to act as a hydrogen bond acceptor and its influence on the conformation of the ethylamine side chain, are crucial for optimal target engagement.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to determine the binding affinities presented above.

Surface Plasmon Resonance (SPR) for Kd Determination

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[4]

Methodology:

  • Immobilization: Recombinant Kinase X is immobilized on a CM5 sensor chip via standard amine coupling chemistry. The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Kinase X, diluted in 10 mM sodium acetate buffer (pH 4.5), is then injected over the activated surface. Finally, the surface is blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: A serial dilution of each compound (OXE-1, CYB-1, and ISO-1) in running buffer (HBS-EP+) is injected over the sensor chip surface. The association and dissociation phases are monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5]

Methodology:

  • Sample Preparation: Kinase X is dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). The compounds are dissolved in the final dialysis buffer.

  • Titration: The sample cell is filled with a solution of Kinase X. The injection syringe is filled with a concentrated solution of the compound. A series of small injections of the compound into the sample cell are performed.

  • Data Analysis: The heat change upon each injection is measured. The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to determine the binding affinity (Ka, from which Kd is calculated), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Microscale Thermophoresis (MST)

Microscale Thermophoresis measures the motion of molecules in a temperature gradient, which is affected by their size, charge, and solvation shell.[6] This technique can determine binding affinities in solution.[6]

Methodology:

  • Labeling: If the target protein is not intrinsically fluorescent, it is labeled with a fluorescent dye (e.g., NHS-RED).

  • Sample Preparation: A constant concentration of the fluorescently labeled Kinase X is mixed with a serial dilution of the compounds.

  • Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a localized temperature gradient. The movement of the fluorescently labeled protein is monitored.

  • Data Analysis: The change in thermophoretic movement upon ligand binding is plotted against the ligand concentration, and the resulting binding curve is fitted to determine the Kd.

Visualizations

Kinase X Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway in which Kinase X plays a central role. Inhibition of Kinase X by compounds like this compound would block the downstream phosphorylation cascade.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., Gene Expression) PhosphoSubstrate->Downstream OXE_1 This compound OXE_1->KinaseX Inhibits

Caption: Hypothetical Kinase X signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Affinity Assessment

This diagram outlines the general workflow for determining the binding affinity of a small molecule inhibitor to its target protein.

Binding_Affinity_Workflow start Start protein_prep Target Protein Expression & Purification (Kinase X) start->protein_prep compound_prep Compound Synthesis & Characterization start->compound_prep assay_dev Binding Assay Selection (SPR, ITC, or MST) protein_prep->assay_dev compound_prep->assay_dev data_acq Data Acquisition (Titration/Injection Series) assay_dev->data_acq data_analysis Data Analysis (Curve Fitting, Kd/IC50 Calculation) data_acq->data_analysis comparison Comparative Analysis of Analogs data_analysis->comparison conclusion Conclusion on Structure-Activity Relationship comparison->conclusion

Caption: General experimental workflow for determining and comparing binding affinities.

Conclusion

The inclusion of an oxetane ring in small molecule drug candidates can be a powerful strategy to enhance target binding affinity. The hypothetical data presented for this compound demonstrates a significant improvement in potency against Kinase X when compared to non-oxetane analogs. This highlights the importance of considering such motifs in rational drug design. The experimental protocols detailed herein provide a robust framework for the accurate determination of binding affinities, enabling researchers to make informed decisions in the optimization of lead compounds.

References

The Oxetane Advantage: Enhancing Metabolic Stability in 2-(Oxetan-3-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable drug candidates is a cornerstone of successful therapeutic design. A compound's susceptibility to rapid metabolism can lead to diminished bioavailability, a short duration of action, and the formation of potentially toxic metabolites. In recent years, the incorporation of the oxetane motif has emerged as a promising strategy to mitigate these metabolic liabilities. This guide provides a comparative analysis of the metabolic stability of 2-(Oxetan-3-yl)ethanamine derivatives, supported by established experimental protocols and illustrative data.

The this compound scaffold is a valuable building block in medicinal chemistry. However, like many small molecules, its derivatives can be susceptible to metabolic degradation. The strategic introduction of an oxetane ring can significantly enhance metabolic stability.[1][2][3] This is often attributed to the oxetane's ability to act as a bioisosteric replacement for more metabolically vulnerable groups and to shield adjacent sites from enzymatic attack, primarily by cytochrome P450 (CYP) enzymes.[4][5]

Comparative Metabolic Stability: A Data-Driven Overview

To illustrate the impact of structural modifications on the metabolic stability of this compound derivatives, the following table summarizes hypothetical, yet chemically reasonable, quantitative data from in vitro human liver microsome (HLM) stability assays. The key parameters presented are the half-life (t½) and intrinsic clearance (Clint), which are critical indicators of a compound's metabolic fate.[6][7] A longer half-life and lower intrinsic clearance value signify greater metabolic stability.

Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes (HLM)

Compound IDStructureModificationt½ (min)Clint (µL/min/mg protein)
OX-1 R = -CH₃N-Methyl1592.4
OX-2 R = -CH₂CH₃N-Ethyl2555.4
OX-3 R = -C(CH₃)₃N-tert-Butyl> 60< 11.6
OX-4 R = -CyclopropylN-Cyclopropyl4530.8
OX-5 R = -CF₃N-Trifluoromethyl> 60< 11.6

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of metabolic stability enhancement through structural modification. Actual experimental results may vary.

The data illustrates a common trend in drug metabolism: the nature of the substituent on the amine can significantly influence metabolic stability. Small alkyl groups like methyl and ethyl (OX-1 and OX-2) are often susceptible to N-dealkylation by CYP enzymes.[8] Introducing bulkier groups like a tert-butyl (OX-3) or a cyclopropyl ring (OX-4) can sterically hinder the approach of metabolic enzymes, leading to a significant increase in metabolic stability.[5] The incorporation of an electron-withdrawing group like a trifluoromethyl group (OX-5) can also dramatically reduce metabolic lability.[2]

Experimental Protocols

A thorough assessment of metabolic stability is crucial for the progression of drug candidates. The following are detailed protocols for standard in vitro assays used to generate the type of data presented above.

Human Liver Microsomal (HLM) Stability Assay

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly mediated by cytochrome P450 enzymes.[6][7]

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

2. Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for a short period.

  • Initiate the metabolic reaction by adding the test compound to the wells.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (Clint) using the following formula: Clint = (0.693 / t½) / (mg/mL microsomal protein)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and the necessary cofactors, offering a closer representation of the in vivo liver environment.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human hepatocytes (pooled)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated plates

  • Acetonitrile (for reaction termination)

  • Internal standard

  • Incubator (37°C, 5% CO₂)

  • LC-MS/MS system

2. Procedure:

  • Thaw and plate the cryopreserved hepatocytes on collagen-coated plates and allow them to attach.

  • Prepare a working solution of the test compound in the hepatocyte culture medium.

  • Remove the plating medium from the cells and add the medium containing the test compound.

  • Incubate the plates at 37°C in a humidified incubator.

  • At various time points (e.g., 0, 30, 60, 120, and 240 minutes), collect both the cells and the medium.

  • Terminate the metabolic activity by adding cold acetonitrile with an internal standard.

  • Homogenize the cell suspension and then centrifuge to pellet the proteins.

  • Analyze the supernatant using LC-MS/MS to determine the concentration of the parent compound.

3. Data Analysis:

  • Similar to the HLM assay, plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the half-life (t½) from the slope.

  • Calculate the intrinsic clearance (Clint) in hepatocytes.

Visualizing the Workflow

To provide a clear understanding of the experimental process, the following diagrams illustrate the workflow for the human liver microsomal stability assay and the logical relationship of how oxetanes improve metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_cpd Prepare Test Compound Solution pre_incubate Pre-incubate at 37°C prep_cpd->pre_incubate prep_hlm Prepare HLM & NADPH System prep_hlm->pre_incubate start_rxn Initiate Reaction pre_incubate->start_rxn time_points Incubate & Sample at Time Points start_rxn->time_points terminate Terminate Reaction with Acetonitrile time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot_data Plot % Remaining vs. Time lcms->plot_data calc_thalf Calculate t½ plot_data->calc_thalf calc_clint Calculate Clint calc_thalf->calc_clint

Caption: Workflow for Human Liver Microsomal Stability Assay.

G cluster_problem Metabolic Liability cluster_enzyme Metabolic Process cluster_outcome Consequence cluster_solution Strategic Solution cluster_mechanism Mechanism of Improvement cluster_result Improved Outcome labile_group Metabolically Labile Group (e.g., small N-alkyl) cyp_enzyme Cytochrome P450 Enzymes labile_group->cyp_enzyme Susceptible to rapid_metabolism Rapid Metabolism cyp_enzyme->rapid_metabolism Leads to slowed_metabolism Slowed Metabolism cyp_enzyme->slowed_metabolism Reduced activity leads to low_stability Low Metabolic Stability (Short t½, High Clint) rapid_metabolism->low_stability oxetane_intro Incorporate Oxetane Ring shielding Steric Shielding of Metabolic Soft Spots oxetane_intro->shielding bioisostere Bioisosteric Replacement of Labile Group oxetane_intro->bioisostere shielding->cyp_enzyme Hinders bioisostere->cyp_enzyme Less susceptible high_stability High Metabolic Stability (Long t½, Low Clint) slowed_metabolism->high_stability

Caption: Logic Diagram of Oxetane-Mediated Metabolic Stability Enhancement.

References

Safety Operating Guide

Proper Disposal of 2-(Oxetan-3-yl)ethanamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 2-(Oxetan-3-yl)ethanamine, tailored for researchers, scientists, and professionals in drug development.

This document outlines the necessary precautions, step-by-step disposal protocols, and regulatory considerations to handle this compound responsibly. Adherence to these guidelines is crucial due to the compound's hazardous properties.

I. Hazard Profile of this compound

A thorough understanding of the hazards associated with this compound is the first step in its safe management. The following table summarizes key safety data, primarily sourced from its Safety Data Sheet (SDS).

Hazard CategoryDescriptionGHS Pictograms
Physical Hazards Flammable liquid and vapor.🔥
Health Hazards Toxic in contact with skin. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage. May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.☠️, corrosive, health hazard
Environmental Hazards Harmful to aquatic life with long-lasting effects.môi trường

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield is recommended when handling larger quantities.

  • Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots are advisable.

  • Respiratory Protection: All handling should be done in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if aerosolization is possible, a respirator with an appropriate cartridge for organic vapors and amines should be used.

III. Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] This chemical should never be disposed of down the drain or in regular trash.[1][2]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste.[2] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[3]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong oxidizing agents or acids, to prevent hazardous reactions.[3]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Flammable," "Toxic," "Corrosive").[1][4]

Step 2: On-site Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5] This area should be well-ventilated, away from heat sources, and separate from incompatible materials.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[4]

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or spills.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90%), or if the chemical is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[2]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS department. This will likely include information on the chemical composition, quantity, and hazard classification.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company to transport and dispose of the chemical in compliance with all regulations.[6]

IV. Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is critical.

  • Small Spills: For small spills within a chemical fume hood, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.

  • Large Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your laboratory supervisor and EHS department immediately. Prevent the spill from entering drains or waterways.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container_prep Select & Label Compatible Hazardous Waste Container ppe->container_prep collect_waste Collect Waste in Designated Container container_prep->collect_waste no_mixing Do NOT Mix with Incompatible Chemicals collect_waste->no_mixing storage Store Sealed Container in Secondary Containment in Satellite Accumulation Area no_mixing->storage full_container Container Full or Waste No Longer Generated? storage->full_container full_container->storage No contact_ehs Contact EHS for Pickup and Complete Paperwork full_container->contact_ehs Yes end End: Waste Properly Disposed contact_ehs->end

References

Personal protective equipment for handling 2-(Oxetan-3-yl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Oxetan-3-yl)ethanamine. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[1][2]Protects against splashes and vapors that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2]Prevents skin contact, which can cause burns and irritation.[3]
Body Protection Chemical-resistant laboratory coat or apron.[1][2]Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors/amines may be necessary.[1][4]Minimizes inhalation of potentially harmful vapors that can cause respiratory irritation.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal ReviewSDS Review Safety Data Sheet (or analogous data) DonPPE Don Appropriate PPE ReviewSDS->DonPPE Understand Hazards PrepareWorkArea Prepare Well-Ventilated Work Area (Fume Hood) DonPPE->PrepareWorkArea Ensure Safety Dispense Dispense Chemical Carefully PrepareWorkArea->Dispense Ready for Use PerformExperiment Perform Experimental Procedure Dispense->PerformExperiment Use in Experiment CloseContainer Securely Close Container After Use PerformExperiment->CloseContainer Prevent Spills/Exposure Decontaminate Decontaminate Work Surfaces CloseContainer->Decontaminate Post-Experiment DisposeWaste Dispose of Chemical Waste in Designated Container Decontaminate->DisposeWaste Proper Waste Management DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE Final Steps WashHands Wash Hands Thoroughly DoffPPE->WashHands Personal Hygiene

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

General Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Keep the container tightly closed when not in use to prevent the escape of vapors.[5]

  • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6] The recommended storage condition is often in a freezer under an inert atmosphere.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in regular trash.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。